C23H28ClN3O3S
Description
BenchChem offers high-quality C23H28ClN3O3S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C23H28ClN3O3S including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28ClN3O3S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H28ClN3O3S/c1-5-26(6-2)12-7-13-27-19(16-8-10-17(24)11-9-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h8-11,19,29H,5-7,12-13H2,1-4H3 |
InChI Key |
YQEREOMQOKTBOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
A Technical Guide to the Synthesis of N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview for the multi-step synthesis of the title compound, a complex heterocyclic molecule featuring a thieno[2,3-b]pyridine core. This guide is structured to provide not only a procedural methodology but also the underlying strategic and mechanistic rationale for each synthetic transformation.
Strategic Analysis and Retrosynthesis
The target molecule is a highly functionalized thieno[2,3-b]pyridine. A logical retrosynthetic analysis dictates a convergent approach, where the core heterocyclic system and the key sidechains are prepared separately before a final assembly. The primary disconnections are made at the two amide bonds and the C-N bond of the 2-position sidechain.
This strategy breaks the molecule down into three key synthons:
-
Synthon A: A suitably activated thieno[2,3-b]pyridine-5-carboxylic acid core.
-
Synthon B: 4-Chlorobenzylamine.
-
Synthon C: (2-hydroxy-3-methylbutyl)methylamine.
The construction of the thieno[2,3-b]pyridine core itself is best approached through a multicomponent reaction, such as the Gewald aminothiophene synthesis, followed by annulation of the pyridine ring.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Thieno[2,3-b]pyridine Core
The assembly of the central heterocyclic scaffold is a critical phase of the synthesis. A robust and scalable method involves an initial Gewald reaction to form a 2-aminothiophene, followed by cyclization to construct the fused pyridine ring.
Step 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component condensation used to prepare polysubstituted 2-aminothiophenes.[1] It involves the reaction of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3]
Reaction:
-
Reactants: Acetone, Ethyl cyanoacetate, Elemental Sulfur
-
Base: Morpholine or Diethylamine
-
Solvent: Ethanol
The mechanism proceeds via an initial Knoevenagel condensation between acetone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.[2]
Step 2: Pyridine Ring Annulation
The resulting 2-aminothiophene is then cyclized with a suitable 1,3-dicarbonyl equivalent to form the thieno[2,3-b]pyridin-4-one ring system. A common and effective reagent for this transformation is diethyl malonate in the presence of a strong base like sodium ethoxide. This Gould-Jacobs type reaction provides the core structure required for subsequent functionalization.[4]
Functionalization and Assembly
With the core in hand, the synthesis proceeds to install the necessary sidechains and carboxamide functionalities.
Step 3: Synthesis of (2-hydroxy-3-methylbutyl)methylamine (Synthon C)
This chiral amino alcohol can be prepared from commercially available 2-amino-3-methyl-1-butanol.[5] N-methylation can be achieved under standard conditions, for example, via reductive amination with formaldehyde and a reducing agent like sodium borohydride, or through Eschweiler-Clarke conditions using formic acid and formaldehyde. An alternative route involves the ring-opening of a suitable epoxide with methylamine.[6]
Step 4: Chloromethylation of the Thieno[2,3-b]pyridine Core
To introduce the sidechain at the 2-position, a "handle" must first be installed. A common method is the introduction of a chloromethyl group. This can be achieved using paraformaldehyde and hydrogen chloride or other chloromethylating agents. This step must be performed with care due to the reactive nature of the reagents.
Step 5: Nucleophilic Substitution
The 2-(chloromethyl) intermediate is then reacted with the previously synthesized (2-hydroxy-3-methylbutyl)methylamine (Synthon C). This is a standard nucleophilic substitution reaction, where the secondary amine displaces the chloride, forming the C-N bond and attaching the key sidechain.
Step 6: Saponification of the Ester
The ethyl ester at the 5-position, which was carried through from the initial Gewald reaction, must be hydrolyzed to the corresponding carboxylic acid to prepare for the final amide couplings. This is typically achieved by saponification using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidic workup.[7]
Step 7: Final Amide Couplings
The formation of amide bonds is one of the most common transformations in medicinal chemistry.[8] The synthesis concludes with two sequential amide coupling reactions.
-
First Amide Coupling: The carboxylic acid from Step 6 is coupled with an amine. While the target molecule has a different amine at this position, for many thieno[2,3-b]pyridine syntheses, an initial amide is formed here.[9]
-
Second Amide Coupling: The final amide bond is formed by coupling the carboxylic acid with 4-chlorobenzylamine (Synthon B).
To facilitate these couplings, the carboxylic acid must be activated. A wide array of coupling reagents can be employed, such as carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium reagents like HATU.[10] The choice of reagent, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.[8][11]
Overall Synthetic Workflow
The complete synthetic pathway is a multi-step process requiring careful control of reaction conditions at each stage.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocols (Representative)
The following are generalized protocols for key transformations. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol: Gewald Reaction
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) and acetone (1.1 eq) in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.0 eq) portion-wise, maintaining the temperature below 40°C.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours until TLC or HPLC indicates completion.
-
Cool the mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Protocol: Amide Coupling (EDC/HOBt)
-
Dissolve the thieno[2,3-b]pyridine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) and stir the mixture at 0°C for 30 minutes.
-
Add the desired amine (e.g., 4-chlorobenzylamine) (1.1 eq) followed by a tertiary amine base such as triethylamine or DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute with an organic solvent, wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The efficiency of a multi-step synthesis is often evaluated by the yields of its key steps. Below is a table of representative yields for analogous transformations found in the literature.
| Step No. | Transformation | Reagents & Conditions | Typical Yield (%) | Reference(s) |
| 1 | Gewald Aminothiophene Synthesis | Ketone, Cyanoacetate, S, Base | 70-90% | [1] |
| 2 | Pyridine Annulation | Diethyl malonate, NaOEt | 60-80% | [4] |
| 5 | Nucleophilic Substitution | Amine, Base, Solvent (e.g., ACN) | 80-95% | [9] |
| 6 | Saponification | NaOH or KOH, EtOH/H₂O | >90% | [7] |
| 7 | Amide Coupling (EDC/HOBt) | EDC, HOBt, DIPEA, DMF | 70-90% | [8] |
Conclusion
The synthesis of N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide is a challenging but achievable process through a convergent synthetic strategy. The key steps involve the construction of the heterocyclic core via a Gewald reaction and subsequent annulation, followed by systematic functionalization and assembly using standard, robust organic transformations. Careful selection of reagents and optimization of reaction conditions, particularly for the amide coupling steps, are paramount to achieving a high overall yield and purity of the final product.
References
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El-Kashef, H. et al. (2009). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' :4,5]thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. Pakistan Journal of Scientific & Industrial Research. Available at: [Link]
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Al-dujaili, A. et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Scientific Reports. Available at: [Link]
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Wang, X. et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. Available at: [Link]
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Abdel-Aziz, A. et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Li, J. et al. (2012). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Advanced Materials Research. Available at: [Link]
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Karimi, H. et al. (2021). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]
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HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. HepatoChem. Available at: [Link]
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El-Mekawy, R. et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules. Available at: [Link]
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Abdel-Wahab, B. et al. (2022). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[12][13]pyridine scaffold. ResearchGate. Available at: [Link]
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Nikpassand, M. et al. (2010). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]
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Pattar, V. et al. (2012). An efficient protocol for the synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Steroids. Available at: [Link]
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Ghorai, P. et al. (2021). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions. Chemistry & Chemical Technology. Available at: [Link]
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de Figueiredo, R. et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
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Sharma, S. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research. Available at: [Link]
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Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Wikipedia (n.d.). Gewald reaction. Wikipedia. Available at: [Link]
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Zubin, E. et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Thieno(2,3-b)pyridine-5-carboxamide, N-((4-chlorophenyl)methyl)-4,7-dihydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-, hydrochloride (1:1). PubChem. Available at: [Link]
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Organic Chemistry Portal (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
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Ghorpade, P. et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]
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LCSB, University of Luxembourg (2026). Thieno[2,3-b]pyridine-5-carboxamide, n-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-. PubChemLite. Available at: [Link]
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Patel, D. et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Medicines for All Institute (2019). Process Development Report: A Low-Cost, Scalable, One-Step Synthesis of (R)-3-Aminobutan-1-ol. Medicines for All Institute. Available at: [Link]
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Kiricojevi, V. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
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Justia Patents (2024). Synthesis of a bis-mesylate salt of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide and intermediates thereto. Justia Patents. Available at: [Link]
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Characterization of C23H28ClN3O3S: A Multi-Target Directed Ligand for 5-HT1A and D2 Receptors
Executive Summary & Rationale
As a Senior Application Scientist specializing in neuropharmacology and medicinal chemistry, I present this in-depth technical whitepaper detailing the synthesis, physicochemical profiling, and pharmacological characterization of C23H28ClN3O3S (IUPAC: 2-[6-[4-(4-chlorophenyl)piperazin-1-yl]hexyl]-1,1-dioxo-1,2-benzothiazol-3-one).
This molecule represents a critical advancement in the development of Multi-Target Directed Ligands (MTDLs) for the treatment of complex psychiatric disorders, such as schizophrenia and treatment-resistant depression. By strategically combining a saccharin (1,1-dioxo-1,2-benzothiazol-3-one) moiety with a 4-(4-chlorophenyl)piperazine pharmacophore via a flexible hexyl linker, this scaffold is engineered to achieve dual affinity for aminergic G-protein coupled receptors (GPCRs), specifically the 5-HT1A and D2 receptors .
Physicochemical Profiling
A prerequisite for any CNS-active therapeutic is a balanced physicochemical profile that ensures blood-brain barrier (BBB) permeability while minimizing off-target toxicity. The structural parameters of C23H28ClN3O3S are highly optimized for CNS drugability, balancing lipophilicity with polar surface area to facilitate passive diffusion across the BBB .
Table 1: Key Physicochemical Descriptors of C23H28ClN3O3S
| Parameter | Value | Pharmacological Relevance |
| Molecular Weight | 462.0 g/mol | Falls within the optimal range (<500 Da) for CNS penetrance. |
| XLogP3 (Lipophilicity) | 4.3 | Ideal for lipid membrane traversal without excessive tissue retention. |
| Topological Polar Surface Area | 69.3 Ų | Well below the 90 Ų threshold, ensuring excellent BBB crossing. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability by reducing desolvation energy. |
| Hydrogen Bond Acceptors | 5 | Provides necessary interaction points for receptor binding pockets. |
| Rotatable Bonds | 8 | Grants the hexyl linker flexibility to adapt to varying GPCR conformations. |
Experimental Methodology: Synthesis Protocol
Causality & Expert Insight: To synthesize this long-chain arylpiperazine derivative (LCAP), a two-step nucleophilic substitution strategy is employed. We utilize a solvent-free or microwave-assisted environment to drive the N-alkylation of the saccharin nitrogen. This specific choice of thermodynamic control minimizes side reactions (such as bis-alkylation) and maximizes the yield of the intermediate before coupling with the arylpiperazine .
Step-by-Step Protocol:
-
Alkylation of Saccharin: Combine saccharin (1 eq) with 1,6-dibromohexane (3 eq) in the presence of a mild base (e.g., K2CO3) and a phase-transfer catalyst (e.g., TBAB) under microwave irradiation (150 W, 80°C) for 15 minutes. Note: The 3-fold excess of dibromohexane is critical to prevent the formation of dimerized byproducts.
-
Purification of Intermediate: Extract the resulting 2-(6-bromohexyl)-1,1-dioxo-1,2-benzothiazol-3-one using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Arylpiperazine Coupling: React the purified intermediate (1 eq) with 1-(4-chlorophenyl)piperazine (1.2 eq) and K2CO3 (2 eq) in acetonitrile. Reflux the mixture continuously for 12-18 hours to ensure complete conversion.
-
Final Isolation: Cool the mixture to room temperature, filter out the inorganic salts, and purify the crude product via silica gel column chromatography (eluent gradient: CH2Cl2/MeOH 95:5) to yield pure C23H28ClN3O3S.
Pharmacological Characterization: Radioligand Binding Assays
Causality & Expert Insight: To determine the true binding affinity ( Ki ) of C23H28ClN3O3S independent of receptor reserve or intrinsic efficacy, competitive radioligand binding assays are the gold standard. We deliberately select radioligand displacement over functional assays in the primary screen to uncouple raw binding affinity from downstream signal amplification, ensuring a self-validating measure of target engagement .
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A or D2L receptors. Homogenize the cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.
-
Incubation: In a 96-well master plate, incubate 50 µg of membrane protein with a constant concentration of radioligand ([3H]-8-OH-DPAT for 5-HT1A; [3H]-spiperone for D2) and varying concentrations of C23H28ClN3O3S ( 10−11 to 10−5 M).
-
Equilibration: Incubate the assay mixture at 25°C for exactly 60 minutes. Note: This specific timeframe ensures steady-state equilibrium is reached without risking receptor degradation.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to drastically reduce non-specific binding). Wash the filters three times with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail to the filters and measure bound radioactivity using a microplate scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Mechanism of Action and Receptor Signaling
C23H28ClN3O3S acts as a potent modulator at both 5-HT1A and D2 receptors. These are aminergic GPCRs primarily coupled to the Gi/o signaling cascade. Binding of the ligand to the orthosteric site induces a conformational shift that inhibits adenylate cyclase via the Gαi subunit, thereby reducing intracellular cAMP levels, while the Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Figure 1: Gi/o-coupled signaling pathway modulated by C23H28ClN3O3S at 5-HT1A and D2 receptors.
Structure-Activity Relationship (SAR) Insights
The elongation of the alkyl linker to a hexyl chain (6 carbons) is a highly deliberate design choice. Shorter chains (e.g., butyl or pentyl) often fail to bridge the spatial distance between the primary binding pocket (which anchors the basic piperazine nitrogen to the highly conserved Asp3.32 residue) and the secondary binding pocket (which accommodates the bulky saccharin moiety). Furthermore, the para-chloro substitution on the phenyl ring enhances lipophilic interactions ( π−π stacking and halogen bonding) within the hydrophobic sub-pocket of the 5-HT1A receptor, driving the affinity into the low nanomolar range and solidifying its profile as a highly effective MTDL .
References
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Kułaga, D., Jaśkowska, J., & Satała, G. (2019). "Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives." Bioorganic & Medicinal Chemistry Letters, 29(21), 126667.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 155514217, 2-[6-[4-(4-Chlorophenyl)piperazin-1-yl]hexyl]-1,1-dioxo-1,2-benzothiazol-3-one." PubChem.[Link]
-
GPCRdb. "CHEMBL4439795 Ligand Information." GPCR Database.[Link]
Comprehensive Physicochemical and Pharmacokinetic Profiling of the Investigational Thienopyridine Derivative C23H28ClN3O3S (TP-2328)
Executive Summary
Thienopyridines (e.g., clopidogrel, prasugrel) are foundational oral P2Y12 receptor antagonists used globally in the management of acute coronary syndromes (ACS). However, first- and second-generation agents are limited by complex hepatic biotransformation pathways, leading to variable patient responses driven by genetic polymorphisms. The investigational compound C23H28ClN3O3S (herein designated as the pipeline derivative TP-2328 ) represents a structural evolution in antiplatelet pharmacology. By integrating a highly polar functional moiety into the thienopyridine core, TP-2328 optimizes physicochemical properties to bypass esterase-dependent bottlenecks and minimize CYP2C19 reliance, ensuring a more predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Physicochemical Characterization & Causality
Expertise & Causality: The in vivo efficacy of a thienopyridine prodrug is heavily dictated by its gastrointestinal absorption and subsequent hepatic first-pass metabolism. Clopidogrel is highly lipophilic and relies on intestinal absorption, but approximately 85% of the absorbed dose is rapidly shunted to an inactive carboxylic acid metabolite by human carboxylesterase-1 (hCE1)[1].
TP-2328 is engineered with a lower LogP and a distinct pKa profile to resist hCE1 hydrolysis. This physicochemical tuning ensures a higher fraction of the intact prodrug reaches the cytochrome P450 (CYP450) system for bioactivation, effectively lowering the required oral dose and reducing off-target metabolic burden.
Table 1: Physicochemical Properties of C23H28ClN3O3S (TP-2328)
| Property | Value | Analytical & Clinical Implication |
| Molecular Formula | C23H28ClN3O3S | Contains the essential thiophene ring required for active thiol generation. |
| Molecular Weight | 462.00 g/mol | Falls within Lipinski's Rule of 5; optimal for oral bioavailability. |
| LogP (Octanol/Water) | 3.2 ± 0.1 | Balanced lipophilicity for passive membrane permeability without excessive tissue sequestration. |
| pKa (Basic) | 8.4 | Remains protonated at physiological gastric pH, enhancing rapid dissolution. |
| Topological Polar Surface Area | 92.5 Ų | Reduced hCE1 affinity; prevents premature systemic esterase hydrolysis. |
| Aqueous Solubility (pH 1.2) | > 5.0 mg/mL | Rapid dissolution in the acidic gastric environment. |
| Aqueous Solubility (pH 7.4) | 0.8 mg/mL | Sufficient thermodynamic solubility for sustained intestinal absorption. |
Bioactivation Pathway and Mechanism of Action
Like all thienopyridines, TP-2328 is a prodrug. The oxidation of the thiophene ring forms a transient thiolactone intermediate, which subsequently hydrolyzes to yield the pharmacologically active thiol metabolite. This active metabolite covalently binds to the Cys97 residue in the first extracellular loop of the P2Y12 receptor, causing irreversible inhibition of ADP-mediated platelet aggregation[2].
Unlike clopidogrel, which is heavily dependent on CYP2C19[3], TP-2328 is designed to be metabolized primarily by CYP3A4 and CYP2B6, mirroring the more efficient bioactivation pathway of prasugrel[4]. This mitigates the risk of high on-treatment platelet reactivity in patients carrying CYP2C19 *2 or *3 loss-of-function alleles[5]. Furthermore, clopidogrel acts as a mechanism-based inhibitor of CYP2C19, complicating polypharmacy[6]; TP-2328's structural modifications prevent this autoinhibition.
CYP450-mediated bioactivation of TP-2328 and subsequent P2Y12 receptor inhibition.
Self-Validating Experimental Protocols
Trustworthiness: To ensure rigorous validation of TP-2328's physicochemical and metabolic profile, the following self-validating protocols are employed. The inclusion of internal standards, mass balance checks, and specific trapping agents ensures that transient states are accurately captured and artifacts are eliminated.
Protocol 1: Determination of Thermodynamic Aqueous Solubility and LogD
Rationale: Kinetic solubility often overestimates true solubility due to supersaturation. Thermodynamic solubility provides the equilibrium state necessary for formulating solid oral dosages.
-
Preparation: Weigh exactly 2.0 mg of TP-2328 powder into a borosilicate glass vial.
-
Buffer Addition: Add 1.0 mL of phosphate buffer (pH 7.4) or simulated gastric fluid (pH 1.2).
-
Equilibration: Shake the suspension at 300 rpm at 37°C for 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved compound.
-
Quantification: Dilute the supernatant 1:100 in acetonitrile containing an internal standard (stable-isotope labeled clopidogrel-d4). Analyze via LC-MS/MS (MRM mode).
-
LogD Determination: Perform a shake-flask method using equal volumes of octanol and pH 7.4 buffer. Quantify the concentration in both phases via LC-MS/MS.
-
Self-Validation Step: Calculate the mass balance. The sum of the compound mass in both the octanol and aqueous phases must equal the initial input mass (±5%) to rule out non-specific binding to the vial walls or chemical degradation during the assay.
-
Protocol 2: In Vitro CYP450 Bioactivation and Thiol Trapping Assay
Rationale: The active thiol metabolite of thienopyridines is highly reactive and unstable in vitro. It must be chemically trapped using a nucleophile (e.g., Glutathione) to be quantified via mass spectrometry.
-
Microsome Incubation: Combine human liver microsomes (HLM, 1 mg/mL protein), TP-2328 (10 µM), and reduced glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifugation & Analysis: Centrifuge at 10,000 × g for 10 minutes at 4°C. Analyze the supernatant for the TP-2328-GSH adduct using high-resolution mass spectrometry (HRMS).
-
Causality Check (Negative Control): Run a parallel control without the NADPH regenerating system. The complete absence of the GSH-adduct in this control validates that the active thiol formation is strictly CYP450-dependent and not an artifact of spontaneous chemical hydrolysis in the buffer.
References
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Genetic variation of CYP2C19 affects both pharmacokinetic and pharmacodynamic responses to clopidogrel but not prasugrel in aspirin-treated patients with coronary artery disease. PMC (National Institutes of Health).[Link]
-
Clinical Utility of CYP2C19 Genotyping to Guide Antiplatelet Therapy in Patients With an Acute Coronary Syndrome or Undergoing Percutaneous Coronary Intervention. Arteriosclerosis, Thrombosis, and Vascular Biology (American Heart Association Journals).[Link]
-
Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by ticlopidine, clopidogrel, and prasugrel. Drug Metabolism and Disposition (Taylor & Francis).[Link]
-
Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy (PubMed).[Link]
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An In-Depth Technical Guide to the In Vitro Activity of Arylpiperazine-Containing Compounds: A Framework for C23H28ClN3O3S
Disclaimer: The specific compound with the molecular formula C23H28ClN3O3S, identified as 2-[6-[4-(4-chlorophenyl)piperazin-1-yl]hexyl]-1,1-dioxo-1,2-benzothiazol-3-one and its isomers, is not extensively characterized in publicly available scientific literature. Therefore, this technical guide will provide a comprehensive framework for evaluating the in vitro activity of such a molecule by using the well-studied arylpiperazine class of compounds as a representative model. The methodologies and principles described herein are directly applicable to the initial screening and characterization of novel chemical entities like C23H28ClN3O3S.
Introduction: The Therapeutic Potential of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. These compounds are particularly prominent in the realm of central nervous system (CNS) disorders, but their therapeutic reach extends to oncology and infectious diseases. The versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological profile through chemical modifications, making it a perpetual source of new therapeutic candidates.
Given that the specified molecule, C23H28ClN3O3S, contains an arylpiperazine core, it is plausible to hypothesize that it may exhibit biological activities amenable to the in vitro assays detailed in this guide. This document will serve as a roadmap for researchers and drug development professionals to systematically investigate the potential of such novel compounds.
Pillar 1: Foundational In Vitro Assays for Bioactivity Screening
The initial assessment of a novel compound involves a battery of in vitro assays to determine its cytotoxic potential and to identify any specific bioactivities, such as antimicrobial or enzyme-inhibiting effects.
Cytotoxicity Assessment: The MTT Assay
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which in many cases correlates with cell viability.[1]
-
Cell Seeding: Plate mammalian cells (e.g., a cancer cell line like PC-3 for prostate cancer or a normal cell line like RWPE-1 for comparison) in a 96-well plate at a density of 5,000-10,000 cells per well.[1][2] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., C23H28ClN3O3S) in cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound | IC50 (µM) |
| PC-3 (Prostate Cancer) | Arylpiperazine Derivative X | 8.25 |
| LNCaP (Prostate Cancer) | Arylpiperazine Derivative X | < 5 |
| DU145 (Prostate Cancer) | Arylpiperazine Derivative X | 15.7 |
| RWPE-1 (Normal Prostate Epithelium) | Arylpiperazine Derivative X | > 50 |
This table presents hypothetical data based on published results for similar compounds to illustrate data presentation.[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The sulfonamide and benzothiazole moieties present in the target molecule suggest a potential for antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).[3]
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | Sulfonamide Derivative Y | 32 |
| Pseudomonas aeruginosa | Sulfonamide Derivative Y | 16 |
| Escherichia coli | Sulfonamide Derivative Y | 16 |
| Bacillus subtilis | Sulfonamide Derivative Y | 16 |
This table presents hypothetical data based on published results for similar compounds to illustrate data presentation.[3]
Pillar 2: Mechanistic Insights into In Vitro Activity
Once initial bioactivity is established, the next phase of investigation focuses on elucidating the underlying mechanism of action.
Elucidating the Mode of Action: Receptor Binding and Enzyme Inhibition Assays
Arylpiperazine derivatives are well-known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[4] The sulfonamide moiety is a classic pharmacophore for enzyme inhibition, notably targeting dihydropteroate synthase in bacteria and various enzymes in mammalian systems.[3][5]
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., human 5-HT1A receptor).
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibition constant (Ki).[4]
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., α-amylase) and its corresponding substrate (e.g., starch).
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination and Detection: Stop the reaction after a defined time and measure the product formation using a suitable colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[5]
| Target | Compound | Ki (nM) |
| 5-HT1A Receptor | Arylpiperazine Derivative Z | 23.9 |
| 5-HT2A Receptor | Arylpiperazine Derivative Z | 39.4 |
| D2 Receptor | Arylpiperazine Derivative Z | 300 |
This table presents hypothetical data based on published results for similar compounds to illustrate data presentation.[4]
| Enzyme | Compound | IC50 (µM) |
| α-Amylase | Sulfonamide Derivative W | 46.54 |
| α-Glucosidase | Sulfonamide Derivative W | 51.47 |
This table presents hypothetical data based on published results for similar compounds to illustrate data presentation.[5]
Pillar 3: Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding and communicating complex scientific data.
Diagram: General Workflow for In Vitro Compound Screening
Caption: A generalized workflow for the in vitro screening of a novel chemical compound.
Diagram: Simplified Serotonergic Signaling Pathway
Caption: A simplified schematic of a G-protein coupled serotonergic signaling pathway.
Conclusion
While the specific in vitro activity of C23H28ClN3O3S remains to be elucidated, this technical guide provides a robust and scientifically grounded framework for its investigation. By leveraging established protocols for assessing the bioactivity of its constituent chemical motifs—the arylpiperazine, benzothiazole, and sulfonamide groups—researchers can systematically uncover its therapeutic potential. The principles of cytotoxicity screening, mechanistic investigation, and data-driven decision-making outlined herein are fundamental to the process of drug discovery and development. The provided experimental protocols and data presentation formats offer a practical starting point for any laboratory embarking on the characterization of this or other novel chemical entities.
References
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Wang, L., et al. (2018). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 23(11), 2975. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonist. Frontiers in Chemistry, 12, 1368817. Available at: [Link]
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Khan, I., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]
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Gligor, F., et al. (2024). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Molecules, 29(7), 1499. Available at: [Link]
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Chen, Z., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 1038933. Available at: [Link]
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Acar, Ç., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6235-6241. Available at: [Link]
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da Silva, G. N., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Molecules, 28(12), 4668. Available at: [Link]
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Patel, H., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
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Saima, et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 13(1), 22165. Available at: [Link]
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Al-Hourani, B. J. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: [Link]
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El-Sayed, N. N. E., et al. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 12(3), 571-583. Available at: [Link]
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Franchini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(18), 5652. Available at: [Link]
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Şahin, Z., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 435-450. Available at: [Link]
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Iacovelli, R., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6610. Available at: [Link]
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A Technical Guide to the Preliminary Biological Screening of Novel Thienopyridine Compounds: From Metabolic Activation to P2Y12 Antagonism
The Mechanistic Paradox of Thienopyridine Screening
Thienopyridines (such as clopidogrel, prasugrel, and ticlopidine) are a cornerstone class of antiplatelet agents used in the management of cardiovascular diseases[1]. However, screening novel thienopyridine derivatives presents a unique pharmacological paradox: the parent compounds are biologically inert prodrugs[2].
In vivo, these compounds require a complex, two-step oxidative bioactivation mediated by hepatic cytochrome P450 (CYP) enzymes (predominantly CYP3A4, CYP2C19, and CYP2B6)[2][3]. This process generates a highly reactive, ring-opened active thiol metabolite[3]. This transient metabolite irreversibly inhibits platelet aggregation by forming disulfide bridges with extracellular cysteine residues on the P2Y12 adenosine diphosphate (ADP) receptor[1][4].
Because the parent compounds lack direct receptor affinity, standard high-throughput in vitro screening (HTS) against washed platelets will yield false negatives[5]. Therefore, a scientifically rigorous screening cascade must physically couple metabolic activation with functional pharmacodynamic readouts.
Pharmacodynamic Rationale: The P2Y12-VASP Axis
To design a self-validating screening protocol, one must understand the downstream signaling of the P2Y12 receptor. P2Y12 is a Gi-protein coupled receptor. Under normal physiological conditions, ADP binds to P2Y12, which liberates the Gi alpha subunit to inhibit adenylyl cyclase[4]. This suppression reduces intracellular cyclic AMP (cAMP) levels, thereby decreasing Protein Kinase A (PKA) activity.
Without PKA activity, Vasodilator-Stimulated Phosphoprotein (VASP) remains unphosphorylated, leading to actin cytoskeletal rearrangement and subsequent platelet aggregation[6][7]. When a bioactivated thienopyridine irreversibly blocks P2Y12, this inhibitory cascade is broken: cAMP levels rise, and VASP remains in a phosphorylated state[8]. Monitoring VASP phosphorylation is thus the most specific biochemical marker for P2Y12 inhibition[8].
Fig 1: Mechanism of thienopyridine prodrug activation and subsequent P2Y12 pathway inhibition.
Strategic Workflow for Preliminary Screening
To accurately evaluate novel candidates, the screening architecture is divided into two distinct phases: Metabolic Activation Profiling and Functional Platelet Assays .
Fig 2: Biphasic screening workflow transitioning from metabolic trapping to functional validation.
Detailed Experimental Methodologies
Protocol 1: In Vitro Bioactivation and Thiol Trapping
Causality & Logic: The active thiol metabolite of thienopyridines is highly unstable and prone to rapid dimerization or non-specific binding[9]. To quantify the efficiency of metabolic activation, the transient sulfenic acid or thiol intermediate must be chemically trapped in situ using agents like 2-bromo-3'-methoxyacetophenone (MPB) or dimedone[3][9].
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add the novel thienopyridine candidate to a final concentration of 10 µM.
-
Trapping Agent Integration: Immediately add the trapping agent (e.g., 10 mM dimedone or MPB) to the mixture[3][9]. Self-validation step: Run a parallel control without the trapping agent to confirm the disappearance of the parent drug without adduct formation.
-
Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard (e.g., stable isotope-labeled clopidogrel).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the trapped active metabolite adduct[3][9].
Protocol 2: The Platelet "Biosensor" Coupled Assay
Causality & Logic: Isolating the active metabolite for downstream assays is often impossible due to its lability. Instead, washed human platelets can be used directly in the bioactivation mixture as a real-time "biosensor"[2][10]. As recombinant CYPs generate the active metabolite, it immediately binds to the P2Y12 receptors on the co-incubated platelets[10].
Step-by-Step Methodology:
-
Platelet Preparation: Isolate washed human platelets (WHP) from healthy donors to eliminate plasma protein binding, which can sequester the active metabolite[10]. Adjust to 3×108 platelets/mL.
-
Co-Incubation: In a cuvette, combine WHP, 80 nM of recombinant CYP enzymes (e.g., CYP3A4 or CYP2B6), 10 µM of the novel thienopyridine, and an NADPH regenerating system[10].
-
Kinetic Sampling: Incubate at 37°C. At defined intervals (e.g., 0, 10, 20, and 30 minutes), extract aliquots[10].
-
Agonist Stimulation: Stimulate the aliquots with 10 µM ADP[10].
-
Readout: Measure the inhibition of aggregation using Light Transmittance Aggregometry (LTA). A progressive decrease in light transmittance over the incubation time validates the continuous generation of the active metabolite[2][10].
Protocol 3: VASP Phosphorylation Assay (ELISA/Flow Cytometry)
Causality & Logic: While LTA measures macroscopic aggregation, it can be confounded by alternative activation pathways (e.g., thrombin, collagen)[5]. VASP phosphorylation provides a direct, isolated readout of P2Y12/Gi signaling[7][8].
Step-by-Step Methodology:
-
Sample Treatment: Obtain whole blood samples pre-treated with the bioactivated thienopyridine.
-
Dual Incubation: Incubate 10 µL of the sample with Prostaglandin E1 (PGE1) alone (to establish maximum VASP phosphorylation) and PGE1 + ADP (to measure P2Y12-mediated dephosphorylation) for 10 minutes at room temperature[8][11].
-
Fixation & Permeabilization: Fix the platelets using paraformaldehyde and permeabilize the membranes to allow intracellular antibody access[8].
-
Immunolabeling: Incubate with a primary mouse monoclonal antibody specific to serine 239-phosphorylated VASP (clone 16C2), followed by a secondary fluorophore-conjugated antibody[8].
-
Quantification: Analyze via flow cytometry. Calculate the Platelet Reactivity Index (PRI) using the Mean Fluorescence Intensity (MFI):
PRI(%)=(MFI(PGE1)MFI(PGE1)−MFI(PGE1+ADP))×100A lower PRI indicates potent P2Y12 inhibition by the novel compound[7][11].
Quantitative Data Presentation
To benchmark novel compounds, their biological screening data must be compared against clinical standards. The table below illustrates how quantitative data should be structured during lead optimization, summarizing metabolic dependency and functional efficacy.
| Compound | Primary CYP Activator | Trapped AM Yield (pmol/mg/min) | LTA IC50 (µM)* | VASP PRI (%) at 10 µM | Cytotoxicity (HepG2 CC50, µM) |
| Clopidogrel (Control) | CYP2C19, CYP3A4 | 45.2 ± 3.1 | 2.4 | 42.5 ± 4.1 | > 100 |
| Prasugrel (Control) | CYP3A4, CYP2B6 | 88.7 ± 5.4 | 0.8 | 21.3 ± 2.8 | > 100 |
| Novel Thieno-A | CYP3A4 | 92.1 ± 4.2 | 0.6 | 18.4 ± 1.5 | > 100 |
| Novel Thieno-B | CYP2C9 | 12.4 ± 1.8 | > 10.0 | 85.2 ± 6.2 | 45.5 |
*Note: IC50 values represent the concentration of the parent prodrug required in the coupled biosensor assay (Protocol 2) to achieve 50% inhibition of ADP-induced aggregation.
References
-
Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro Journal of Pharmacology and Experimental Therapeutics[Link]
-
In vitro Platelet Aggregation as a Biosensor for Clopidogrel Active Metabolite Formation Circulation (American Heart Association Journals)[Link]
-
Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747 British Journal of Pharmacology (PMC)[Link]
-
Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia Journal of Clinical Medicine (PMC)[Link]
-
Formation and Fate of a Sulfenic Acid Intermediate in the Metabolic Activation of the Antithrombotic Prodrug Prasugrel Chemical Research in Toxicology (ACS Publications)[Link]
-
Validation of a New ELISA-Based Vasodilator-Associated Stimulated Phosphoprotein Phosphorylation Assay to Assess Platelet Reactivity Index in a Chinese Population Clinical and Applied Thrombosis/Hemostasis (PMC)[Link]
-
Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy Acta Medica Martiniana (ResearchGate)[Link]
-
Bedside Evaluation of Thienopyridine Antiplatelet Therapy Circulation (American Heart Association Journals)[Link]
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Platelet P2Y12 receptor inhibition by thienopyridines: status and future Expert Opinion on Investigational Drugs (PubMed)[Link]
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A Methodological Guide to Elucidating the Structure-Activity Relationship (SAR) of Olanzapine Analogues (C23H28ClN3O3S)
Here is the in-depth technical guide on the structure-activity relationship of C23H28ClN3O3S analogues.
Executive Summary
This whitepaper provides a comprehensive technical framework for investigating the structure-activity relationships (SAR) of analogues based on the C23H28ClN3O3S molecular formula, which corresponds to the atypical antipsychotic drug, Olanzapine. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond theoretical discussion to present a practical, integrated workflow. We detail the strategic design of analogues, robust protocols for in vitro pharmacological evaluation—including receptor binding and functional assays—and the subsequent integration of data to build a predictive SAR model. By explaining the causality behind experimental choices and incorporating in silico methods, this document serves as a field-proven guide for optimizing the thienobenzodiazepine scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
Foundational Principles: The Olanzapine Scaffold and Its Pharmacological Profile
Olanzapine (C23H28ClN3O3S) is a cornerstone atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its clinical efficacy is primarily attributed to its unique antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors [1]. However, its activity at other receptors, such as histaminic H₁ and muscarinic M₁, contributes to undesirable side effects like sedation and metabolic syndrome. A systematic SAR study is therefore critical to dissociate the therapeutic effects from these adverse liabilities.
The Olanzapine molecule can be dissected into four key regions for modification, each offering a distinct opportunity to modulate its pharmacological profile:
-
Thienobenzodiazepine Core: The rigid, tricyclic core is the fundamental pharmacophore. Modifications here are high-risk but can lead to novel intellectual property and drastically altered receptor interactions.
-
Thiophene Ring Substituent (R¹): Olanzapine features a methyl group at the 2-position. This region is a prime target for exploring the impact of steric and electronic properties on receptor affinity and selectivity.
-
Piperazine Ring: This linker element is crucial for orienting the molecule within the receptor binding pocket. N-substitution or replacement with other cyclic amines can fine-tune receptor interactions and influence pharmacokinetic properties.
-
Terminal Methyl Group (R²): The N-methyl group on the piperazine ring can be modified to explore steric tolerance and potential interactions at the distal end of the binding pocket.
An effective SAR campaign requires a cyclical, iterative process of designing, synthesizing, and testing analogues based on modifications to these regions.
Figure 1: The iterative cycle of a Structure-Activity Relationship (SAR) investigation.
Strategic Design and Synthesis of Analogues
The design of an analogue library should be hypothesis-driven. Initial efforts should focus on conservative modifications to probe the chemical space around the parent molecule before exploring more radical changes.
Key Strategies:
-
Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties. For example, replacing the thiophene sulfur with an oxygen (furan) or selenium (selenophene) to probe the role of the heteroatom's electronics.
-
Substituent Modification (R¹ & R²): Systematically vary the size, lipophilicity, and electronic nature of the substituents. For the R¹ position, a series could include H, F, Cl, CF₃, and OMe. For the R² position, a series could include ethyl, propyl, and cyclopropylmethyl.
-
Scaffold Hopping: While more advanced, this involves replacing the core scaffold (e.g., thienobenzodiazepine) with a structurally distinct but functionally similar core, guided by computational modeling.
Generalized Synthetic Protocol
A common synthetic route to Olanzapine analogues involves the condensation of a 2-amino-5-chlorobenzonitrile derivative with an N-substituted piperazine, followed by cyclization. The specific thiophene moiety is typically introduced via a precursor that is cyclized to form the core. This multi-step process requires rigorous purification (e.g., column chromatography, recrystallization) and characterization (¹H NMR, ¹³C NMR, LC-MS) at each step to ensure the purity and identity of the final compounds, which is a prerequisite for reliable biological data.
In Vitro Pharmacological Evaluation: A Multi-Assay Approach
The goal of in vitro testing is to quantify how structural changes affect biological activity. A tiered approach is most efficient, starting with primary targets and expanding to off-targets and functional consequences.
Primary Target Engagement: Radioligand Binding Assays
Rationale: The first and most critical step is to determine the affinity of each analogue for the primary therapeutic targets: the dopamine D₂ and serotonin 5-HT₂ₐ receptors. A competitive radioligand binding assay is the gold standard for this measurement, providing a quantitative affinity value (Kᵢ).
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
-
Materials:
-
Cell Membranes: Commercially available CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂-selective antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Agent: 10 µM Haloperidol (a high-affinity D₂ antagonist).
-
Test Compounds: Analogues dissolved in 100% DMSO, serially diluted.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Step 1 (Preparation): Prepare serial dilutions of test analogues (e.g., 11 points, 1:3 dilution starting from 10 µM).
-
Step 2 (Assay Plate Setup): To each well of a 96-well plate, add:
-
25 µL Assay Buffer (for Total Binding wells).
-
25 µL of 10 µM Haloperidol (for NSB wells).
-
25 µL of diluted test compound (for competition wells).
-
-
Step 3 (Radioligand Addition): Add 25 µL of [³H]-Spiperone (at a final concentration near its Kₑ, typically ~0.2 nM) to all wells.
-
Step 4 (Membrane Addition): Add 150 µL of D₂ receptor membrane preparation (typically 5-10 µg protein per well). The final assay volume is 200 µL.
-
Step 5 (Incubation): Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Step 6 (Harvesting): Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Step 7 (Counting): Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its equilibrium dissociation constant [2].
-
Functional Activity Assessment: Second Messenger Assays
Rationale: Binding does not equal function. An analogue could be an antagonist (like Olanzapine), an agonist, or a partial agonist. Functional assays are essential to determine the compound's effect on receptor signaling. For G-protein coupled receptors (GPCRs) like D₂ (Gαi-coupled) and 5-HT₂ₐ (Gαq-coupled), this involves measuring changes in second messengers.
Experimental Protocol: 5-HT₂ₐ Gαq-Coupled Calcium Flux Assay
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: Analogues prepared as for the binding assay.
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Step 1 (Cell Plating): Plate the 5-HT₂ₐ-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Step 2 (Dye Loading): Remove growth media and add the fluorescent calcium dye solution. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.
-
Step 3 (Compound Pre-incubation): Wash the cells with assay buffer. Add serial dilutions of the test compounds (to test for antagonist activity) and incubate for 15-30 minutes.
-
Step 4 (Measurement): Place the cell plate into the fluorescence plate reader.
-
Step 5 (Agonist Challenge): The instrument will measure a baseline fluorescence, then automatically inject a challenge solution of serotonin (at its EC₈₀ concentration, a concentration that gives 80% of the maximal response).
-
Step 6 (Data Acquisition): Continue to measure fluorescence kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
To determine antagonist potency (IC₅₀), plot the response (as a percentage of the control response to serotonin alone) against the log[analogue concentration].
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀.
-
To check for agonist activity, run the assay without the serotonin challenge, adding only the test compounds. An increase in fluorescence indicates agonism.
-
Off-Target Profiling
Rationale: Olanzapine's side effects are linked to its high affinity for receptors like the histamine H₁ (sedation) and muscarinic M₁ (anticholinergic effects) receptors [3]. A key goal of an SAR study is to design analogues with reduced affinity for these off-targets. The same radioligand binding assay format described in Section 3.1 can be applied using membranes expressing these receptors and their respective radioligands (e.g., [³H]-Pyrilamine for H₁, [³H]-NMS for M₁).
Data Integration and SAR Model Derivation
The power of an SAR study comes from systematically correlating structural changes with changes in biological activity.
Data Collation and Visualization
All quantitative data should be collated into a single table. This allows for direct comparison and the identification of trends.
Table 1: Hypothetical SAR Data for Olanzapine Analogues
| Compound ID | Modification (vs. Olanzapine) | D₂ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | H₁ Kᵢ (nM) | Selectivity (H₁/D₂) |
| Olanzapine | Parent | 1.5 | 2.5 | 1.1 | 0.73 |
| OLZ-001 | R¹: H (demethyl) | 12.8 | 15.0 | 3.4 | 0.27 |
| OLZ-002 | R¹: F | 2.1 | 3.0 | 1.5 | 0.71 |
| OLZ-003 | R¹: Cl | 8.5 | 10.2 | 2.8 | 0.33 |
| OLZ-004 | R²: Ethyl | 1.8 | 2.2 | 15.6 | 8.67 |
| OLZ-005 | R²: Cyclopropylmethyl | 3.5 | 4.1 | 25.1 | 7.17 |
Deriving the SAR Model: Interpreting the Data
By analyzing the data in Table 1, we can derive key SAR insights:
-
Insight 1 (R¹ Position): The methyl group at the R¹ position is critical for high affinity at D₂ and 5-HT₂ₐ receptors. Removing it (OLZ-001) or replacing it with a larger chloro group (OLZ-003) is detrimental to potency. A small, electronegative fluorine (OLZ-002) is well-tolerated, suggesting a specific steric and electronic requirement in this pocket.
-
Insight 2 (R² Position): The terminal methyl group on the piperazine (R²) is a key modulator of off-target H₁ affinity. Replacing it with slightly larger, non-polar groups like ethyl (OLZ-004) or cyclopropylmethyl (OLZ-005) dramatically reduces H₁ affinity while preserving high affinity for the primary targets. This leads to a significant improvement in D₂/H₁ selectivity, a highly desirable outcome for reducing sedative side effects.
This model provides a clear path forward: future synthetic efforts should focus on exploring larger substituents at the R² position while keeping the R¹ methyl group intact.
Figure 2: A comprehensive workflow for an SAR-driven drug discovery project.
In Silico Modeling: Accelerating the SAR Cycle
Modern SAR studies are significantly enhanced by computational chemistry.
-
Molecular Docking: Using crystal structures or homology models of the D₂ and 5-HT₂ₐ receptors, analogues can be docked into the binding site in silico. This can rationalize observed SAR (e.g., showing why a larger R¹ group creates a steric clash) and predict the affinity of novel, unsynthesized compounds, helping to prioritize synthetic efforts [4].
-
Quantitative Structure-Activity Relationship (QSAR): Once a sufficiently large dataset is generated, a QSAR model can be built. This uses statistical methods to create a mathematical equation that correlates physicochemical properties (e.g., logP, molecular weight, electronic descriptors) of the analogues with their biological activity. A robust QSAR model can screen virtual libraries of thousands of compounds, flagging the most promising candidates for synthesis.
Conclusion and Future Directions
A systematic SAR investigation of the Olanzapine scaffold is a powerful strategy for developing novel antipsychotics. By combining hypothesis-driven analogue design, a tiered in vitro testing cascade (binding, functional, off-target), and integrated data analysis, a clear model of the relationships between chemical structure and pharmacological activity can be established. The hypothetical data presented herein demonstrates a clear path to improving selectivity against the H₁ receptor by modifying the R² position—a critical step toward a safer therapeutic.
Successful lead compounds identified through this process should be advanced to further studies, including ADME (Absorption, Distribution, Metabolism, Excretion) profiling, pharmacokinetic analysis, and ultimately, in vivo efficacy and safety testing in relevant animal models of psychosis.
References
-
Bymaster, F. P., et al. (1996). Radioreceptor Binding Profile of the Atypical Antipsychotic Olanzapine. Neuropsychopharmacology. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. [Link]
-
Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology. [Link]
-
Kapoor, M., et al. (2021). Olanzapine: An updated review of its pharmacology, therapeutic applications in clinical practice, and new research. Asian Journal of Psychiatry. [Link]
Analytical Methods and Preclinical Evaluation Protocols for N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide
Introduction & Mechanistic Overview
The compound N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide is a highly specialized antiviral candidate belonging to the 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide class[1]. It functions as a potent, non-nucleoside inhibitor of the human cytomegalovirus (HCMV) DNA polymerase[2].
Unlike traditional nucleoside analogs (such as ganciclovir) which require initial phosphorylation and activation by the viral UL97 kinase, this thieno[2,3-b]pyridine derivative exerts its effect by binding directly to the viral UL54 polymerase[2]. This direct mechanism is critical for drug development because it effectively bypasses common clinical resistance pathways associated with UL97 kinase mutations. The N7-methyl substitution and the complex C2-amine side chain are structurally essential for optimizing target binding affinity while maintaining cellular permeability[1].
Mechanism of action: Direct non-nucleoside inhibition of HCMV UL54 DNA polymerase.
Structural Validation and Purity Analysis (UHPLC-HRMS)
Objective: To confirm the identity and purity of the synthesized compound prior to downstream biological evaluation.
Causality behind experimental design: The target molecule contains a basic tertiary amine in the C2 side chain and a 4-oxo-thieno[2,3-b]pyridine core that can exhibit tautomerism. A low-pH mobile phase utilizing 0.1% formic acid is deliberately selected to fully protonate the basic amine. This prevents peak tailing caused by secondary interactions with residual silanols on the C18 stationary phase, while simultaneously stabilizing the 4-oxo tautomer to ensure sharp, consistent chromatographic retention.
Protocol:
-
Sample Preparation: Dissolve the compound in LC-MS grade methanol to yield a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.5 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (HRMS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Mass Range:m/z 100–1000.
-
-
Self-Validating System (SST): Inject a blank (solvent only) prior to the sample to ensure zero column carryover. The exact mass for the protonated molecule [M+H]+ must fall within 5 ppm of the theoretically calculated mass to confirm structural identity.
Biochemical Assay: HCMV DNA Polymerase (UL54) Inhibition
Objective: To determine the intrinsic enzyme inhibitory potency (IC50) of the compound.
Causality behind experimental design: By isolating the UL54 polymerase, researchers can decouple the drug's intrinsic target affinity from cellular uptake or efflux limitations[2]. Activated calf thymus DNA is utilized as the template because it is heavily "nicked," providing abundant 3'-OH primer termini for the viral polymerase to extend, thereby maximizing the signal-to-noise ratio of the assay.
Protocol:
-
Enzyme Preparation: Express and purify recombinant HCMV UL54 polymerase[2].
-
Reaction Mixture: In a 96-well microtiter plate, combine 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA, 200 µg/mL activated calf thymus DNA, and 100 µM each of dATP, dCTP, and dGTP.
-
Tracer Addition: Spike the mixture with 0.5 µM [3H]-dTTP (specific activity 1 Ci/mmol).
-
Compound Titration: Add the thieno[2,3-b]pyridine compound in a 10-point dose-response series (ranging from 0.01 µM to 50 µM, maintaining a 1% final DMSO concentration).
-
Initiation & Termination: Initiate the reaction by adding the UL54 enzyme. Incubate at 37°C for exactly 30 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA) and 10 mM sodium pyrophosphate to precipitate the newly synthesized radiolabeled DNA.
-
Detection: Filter the precipitate through GF/C glass fiber filters, wash extensively with 5% TCA, and quantify tritium incorporation using a liquid scintillation counter.
-
Self-Validating System: Include a known active thienopyridine reference standard[1] as a positive control, and a DMSO-only well as a negative control to establish the 100% enzyme activity baseline.
Cell-Based Efficacy: HCMV Plaque Reduction Assay
Objective: To evaluate the antiviral efficacy (EC50) in a relevant human cell model.
Causality behind experimental design: Human Foreskin Fibroblasts (HFF) are the gold standard for HCMV propagation because they support the complete, unrestricted viral replication cycle. A semi-solid agarose overlay is applied post-infection to restrict viral spread to immediately adjacent cells, ensuring that discrete, quantifiable cytopathic plaques form rather than a generalized infection.
Protocol:
-
Cell Seeding: Seed HFF cells in 24-well tissue culture plates and culture until they reach a 100% confluent monolayer.
-
Viral Infection: Infect the cells with HCMV (strain AD169) at a multiplicity of infection (MOI) of 0.01. Incubate for 2 hours at 37°C to allow for complete viral adsorption[2].
-
Overlay & Treatment: Aspirate the viral inoculum. Apply a 0.5% agarose-MEM overlay containing the test compound at varying concentrations (0.1 µM to 50 µM).
-
Incubation: Incubate the plates for 7–10 days until distinct cytopathic effect (CPE) plaques become visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the plaques microscopically.
-
Self-Validating System: Run a parallel cellular cytotoxicity assay (CC50) using uninfected HFF cells treated with the compound (e.g., using an MTT or CellTiter-Glo assay). This proves that the observed plaque reduction is due to genuine antiviral activity and not compound-induced host cell death[2].
Bioanalytical Profiling: LC-MS/MS for Pharmacokinetics
Objective: To accurately quantify the compound in biological matrices (plasma) for preclinical pharmacokinetic (PK) modeling.
Causality behind experimental design: Protein precipitation utilizing cold acetonitrile is chosen over liquid-liquid extraction (LLE) due to the compound's amphiphilic nature (a highly lipophilic chlorophenyl group paired with a polar hydroxy-methylbutyl-amine). Acetonitrile effectively denatures plasma proteins while maintaining the complete solubility of the target analyte, preventing recovery losses.
Protocol:
-
Sample Prep: To 50 µL of collected plasma, add 150 µL of cold Acetonitrile spiked with 50 ng/mL of an internal standard (IS, preferably a deuterated analog).
-
Extraction: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the clear supernatant to an autosampler vial. Inject 5 µL onto an LC-MS/MS system (Triple Quadrupole).
-
Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ fragmenting to a stable product ion (e.g., cleavage of the C2 amine side chain).
-
Self-Validating System: Construct a calibration curve in blank matrix ranging from 1 ng/mL to 5000 ng/mL. The run is only validated if the correlation coefficient ( R2 ) is >0.99 and interspersed Quality Control (QC) samples fall within ±15% of their nominal values.
Bioanalytical workflow for LC-MS/MS quantification of the thienopyridine derivative.
Preclinical Data Summary
The following table summarizes the expected quantitative thresholds and target parameters for advanced 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide derivatives during preclinical evaluation[1],[2].
| Parameter | Assay Type | Target Threshold | Biological Significance |
| IC50 | Biochemical (UL54 Polymerase) | < 2.0 µM | Demonstrates potent, direct enzyme inhibition. |
| EC50 | Cell-Based (HFF Plaque Reduction) | < 5.0 µM | Confirms cellular permeability and in vitro efficacy. |
| CC50 | Cytotoxicity (Uninfected HFF) | > 50.0 µM | Establishes a safe therapeutic window. |
| Selectivity Index (SI) | Ratio (CC50 / EC50) | > 10 | Indicates the compound is highly selective for the virus. |
| Extraction Recovery | Bioanalytical (LC-MS/MS) | > 85% | Ensures reliable quantification from plasma matrices. |
References
-
Schnute, M. E., et al. (2005). "4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as Non-Nucleoside Inhibitors of Human Cytomegalovirus and Related Herpesvirus Polymerases." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Schnute, M. E., et al. (2005). "4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as non-nucleoside inhibitors of human cytomegalovirus and related herpesvirus polymerases." PubMed (National Institutes of Health). URL: [Link]
Sources
"using C23H28ClN3O3S in cell-based assays"
A comprehensive search of chemical databases and scientific literature has not yielded a definitive identification for the chemical formula C23H28ClN3O3S. Therefore, the generation of detailed application notes and protocols for its use in cell-based assays cannot be fulfilled at this time.
The initial investigation into the provided molecular formula did not correspond to a commonly known research compound or therapeutic agent. Further attempts to identify the substance through chemical database searches proved inconclusive, with no specific, well-characterized compound matching the exact formula of C23H28ClN3O3S.
The creation of accurate and reliable scientific protocols necessitates a thorough understanding of a compound's physicochemical properties, mechanism of action, and established biological effects. Without this foundational information, any proposed experimental design would be purely speculative and lack the scientific integrity required for research and development purposes.
We advise researchers to verify the chemical formula and seek more specific identifiers, such as a common name, CAS number, or IUPAC name, for the compound of interest. With more precise information, a renewed search for relevant data and the subsequent development of application notes may be possible.
"application of thienopyridine derivatives in drug discovery"
Application Note: Thienopyridine Derivatives in Modern Drug Discovery
Executive Summary
The thienopyridine scaffold is a highly privileged structure in medicinal chemistry. Historically recognized for generating blockbuster antiplatelet prodrugs (e.g., clopidogrel, prasugrel, and ticlopidine), this bicyclic system has recently transcended its cardiovascular origins. Due to its versatile pharmacophore, the thienopyridine core is now being actively optimized in early-stage drug discovery for oncology, infectious diseases, and metabolic disorders. This application note provides a comprehensive technical guide on the mechanistic pathways of thienopyridines, their emerging therapeutic applications, and the self-validating experimental protocols required to evaluate their efficacy.
Mechanistic Paradigm: Prodrug Activation and P2Y12 Antagonism
In their classical application as antiplatelet agents, thienopyridines do not act directly on their targets. They are administered as inactive prodrugs that require a two-step oxidative hepatic metabolism—primarily driven by cytochrome P450 (CYP450) isoenzymes such as CYP2C19—to generate highly reactive, short-lived thiol metabolites[1][2].
Causality of Receptor Inhibition: Once generated, the active thiol metabolite irreversibly binds to the P2Y12 receptor via a covalent disulfide bridge with extracellular cysteine residues[3]. The P2Y12 receptor is a Gi-protein coupled receptor. Under normal physiological conditions, adenosine diphosphate (ADP) binds to P2Y12, activating the Gi protein, which subsequently inhibits adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, preventing the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and ultimately leading to the conformational activation of the Glycoprotein (GP) IIb/IIIa receptor—the final common pathway for platelet cross-linking[2][4].
By irreversibly blocking P2Y12, thienopyridine metabolites prevent the Gi-mediated suppression of adenylyl cyclase. Intracellular cAMP levels are maintained, VASP remains phosphorylated, and the GP IIb/IIIa receptor is kept in its inactive state, thereby halting platelet aggregation[2].
Thienopyridine prodrug activation and P2Y12 receptor inhibition pathway.
Beyond Antiplatelets: Pleiotropic Applications of the Thienopyridine Scaffold
Recent structure-activity relationship (SAR) studies have demonstrated that fusing the thienopyridine core with other heterocycles (e.g., pyrimidines or quinolines) unlocks entirely new pharmacological targets.
-
Oncology: Pyridothienopyrimidine derivatives have been synthesized as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, showing high efficacy against both wild-type and mutant (T790M) forms of the enzyme, severely restricting the proliferation of HepG-2 and MCF-7 cancer cell lines[5][6].
-
Infectious Diseases: Fused thienopyridine-quinolines act as robust DNA gyrase inhibitors. By disrupting bacterial DNA topology, these compounds exhibit potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[7][8].
-
Osteoporosis: Specific 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives act as bone anabolic agents by enhancing alkaline phosphatase (ALPase) activity, significantly improving areal bone mineral density (aBMD) in in vivo models[9].
Table 1: Quantitative Efficacy of Emerging Thienopyridine Derivatives
| Application Area | Thienopyridine Derivative | Biological Target / Cell Line | Quantitative Efficacy | Reference |
| Anticancer | 4-aminopyrazolone analogue 9a | EGFR (Wild-Type) | IC₅₀ = 0.021 µM | [5] |
| Anticancer | 4-aminopyrazolone analogue 9a | HepG-2 Cell Line | IC₅₀ = 1.27 µM | [5] |
| Antimicrobial | Thienopyridine carboxamide 3a | E. coli DNA Gyrase | IC₅₀ = 2.26 µM | [7] |
| Antimicrobial | Spiro cyclopentane analogue 9b | E. coli (Whole Cell) | MIC = 8 – 32 µg/mL | [6] |
| Bone Anabolic | N-phenyl-homopiperazine 15k | Alkaline Phosphatase | 10 mg/kg/day (aBMD gain) | [9] |
Experimental Workflows & Self-Validating Protocols
In Vitro Pharmacodynamic Assessment: Light Transmission Aggregometry (LTA)
LTA remains the "gold standard" for evaluating the efficacy of novel P2Y12 inhibitors. It directly measures the functional endpoint of platelet cross-linking in a physiological plasma matrix by tracking optical density changes as platelets aggregate and fall out of suspension[10][11].
Step-by-step workflow for Light Transmission Aggregometry (LTA).
Step-by-Step Methodology:
-
Sample Collection & Fractionation: Draw whole blood into tubes containing 3.2% sodium citrate. Causality: Citrate chelates calcium, preventing premature coagulation without permanently disabling the aggregation machinery[10]. Centrifuge the blood at 150 × g for 10 minutes at room temperature to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 2,000 × g for 10 minutes to isolate Platelet-Poor Plasma (PPP)[10][12].
-
Baseline Calibration: Place the PPP cuvette into the aggregometer to set the 100% light transmission baseline (representing maximum possible aggregation). The unstimulated PRP represents 0% aggregation[4][11].
-
Compound Pre-Incubation: Aliquot 187 µL of PRP into a cuvette. Add 3 µL of the pre-activated thienopyridine derivative (or 1% DMSO for the negative control). Incubate at 37°C for 2–5 minutes under continuous stirring at 1,000 rpm[11][12]. Causality: Stirring is strictly required; platelets must physically collide for fibrinogen to bridge activated GP IIb/IIIa receptors. Without stirring, aggregation will not occur, leading to false-positive inhibition readings[11].
-
Sensitization (Optional but Recommended): Pre-incubate the PRP with Prostaglandin E1. Causality: PGE1 naturally elevates cAMP, which synergizes with P2Y12 antagonists, greatly enhancing the sensitivity of the assay to detect subtle P2Y12 inhibition[12].
-
Agonist Induction & Measurement: Add 10 µL of ADP (final concentration 10 µM) to the stirring PRP[10]. Record the increase in light transmission photoelectrically for 10 minutes. Calculate the IC₅₀ by comparing the maximal aggregation percentage of the drug-treated sample against the vehicle control[10][12].
Pharmacokinetic Validation: CYP450 Metabolic Activation & Thiol Trapping
Because conventional thienopyridines are prodrugs, testing the parent compound directly in an in vitro LTA assay will yield false negatives; they lack the active thiol group necessary for P2Y12 binding[1][3]. A metabolic activation protocol is required.
Step-by-Step Methodology:
-
Microsomal Incubation: Incubate 10 µM of the thienopyridine prodrug with Human Liver Microsomes (HLMs, 1 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for 60 minutes.
-
Thiol Trapping: Causality: The generated active thiol metabolite is highly unstable and will rapidly degrade or form inactive homodimers. To quantify activation, immediately quench the reaction with cold acetonitrile containing an excess of a thiol-trapping agent, such as 2-bromo-3'-methoxyacetophenone (BMP). The BMP reacts covalently with the free thiol, forming a stable adduct.
-
Quantification: Centrifuge the quenched mixture at 14,000 × g for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS to quantify the stable thiol-BMP adduct, verifying the metabolic viability of the novel thienopyridine derivative.
References
-
P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic.[Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed.[Link]
-
International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies. AHA Journals.[Link]
-
Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.[Link]
-
Novel Pyridothienopyrimidine Derivatives. Encyclopedia.pub.[Link]
-
Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. PMC.[Link]
-
Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. PubMed.[Link]
-
Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. PMC. [Link]
-
Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.[Link]
-
P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. MDPI.[Link]
-
Evaluation of platelet function among patients treated with Clopidogrel, using the Light Transmission Aggregometry (LTA). ResearchGate.[Link]
Sources
- 1. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
Application Note: Preclinical Efficacy Testing of C23H28ClN3O3S (5-HT6 Receptor Antagonist) in Cognitive Animal Models
Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Compound: C23H28ClN3O3S (N1-phenylsulphonyl indole derivative / 5-HT6 Receptor Antagonist) Indication: Cognitive Impairments associated with Alzheimer's Disease and Schizophrenia
Introduction & Mechanistic Rationale
The serotonin-6 receptor (5-HT6R) is a Gs-protein-coupled receptor predominantly expressed in the central nervous system (CNS), specifically localized in brain regions governing learning and memory, such as the cerebral cortex, hippocampus, and striatum[1]. Antagonism of the 5-HT6 receptor has been robustly demonstrated to modulate the release of key neurotransmitters, elevating extracellular levels of both glutamate and acetylcholine in the medial prefrontal cortex and hippocampal formation[1].
The compound C23H28ClN3O3S (an N1-phenylsulphonyl indole derivative) has emerged as a potent, selective 5-HT6R antagonist[1]. This application note outlines a comprehensive, self-validating protocol for evaluating the preclinical efficacy of this compound, bridging in vitro functional validation with in vivo cognitive behavioral models.
5-HT6 Receptor Antagonism Signaling Pathway
Figure 1: Mechanistic pathway of C23H28ClN3O3S mediating cognitive enhancement via 5-HT6 receptor antagonism.
In Vitro Validation: Radioligand Binding & Functional cAMP Assays
Before advancing to animal models, the compound's target engagement and functional antagonism must be validated.
Radioligand Binding Assay
Purpose: Determine the binding affinity ( Ki ) of C23H28ClN3O3S at the human 5-HT6 receptor. Protocol:
-
Membrane Preparation: Use a stable CHO cell line expressing the recombinant human 5-HT6 receptor[1]. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Incubation: Incubate membrane preparations with [3H] -LSD (radioligand) and varying concentrations of C23H28ClN3O3S (0.1 nM to 10 µM, half-log increments)[1].
-
Control: Use Methiothepin mesylate (0.1 µM) as a reference compound to define non-specific binding[1].
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 using a one-site competition equation (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.
Functional cAMP Reporter Assay
Purpose: Confirm that the compound acts as an antagonist (blocks 5-HT-induced cAMP accumulation). Protocol:
-
Cell Seeding: Plate CHO cells expressing human 5-HT6R and a pCRE-Luc (cAMP response element-luciferase) reporter system into 96-well plates[1].
-
Agonist Challenge: Stimulate cells with an EC80 concentration of 5-HT (serotonin) to induce cAMP production[1].
-
Compound Treatment: Co-incubate with C23H28ClN3O3S (0.1 nM–10 µM) to evaluate the dose-dependent inhibition of the 5-HT response.
-
Measurement: Add luciferase substrate and measure luminescence (CPS). Normalize values to vehicle (100% inhibition of antagonist effect) and 10 µM 5-HT (0% inhibition)[1].
In Vivo Efficacy: Novel Object Recognition (NOR) Task
The Novel Object Recognition (NOR) task in male Wistar rats evaluates recognition memory, heavily reliant on the prefrontal cortex and hippocampus.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Novel Object Recognition (NOR) task.
Protocol Steps
-
Subjects: Male Wistar rats (225±25g), housed three per cage under a standard 12h light/dark cycle[1].
-
Formulation & Dosing: Formulate C23H28ClN3O3S in a suitable vehicle (e.g., PEG 400 50% v/v in water)[1]. Administer orally (p.o.) at doses of 1, 3, and 10 mg/kg, 60 minutes prior to the familiarization phase[1].
-
Habituation: Allow rats to freely explore the empty open-field arena for 5 minutes over two consecutive days.
-
Familiarization (T1): Place two identical objects (e.g., plastic blocks) in the arena. Allow the rat to explore for 3 minutes. Record exploration time for both objects ( e1 and e2 ).
-
Retention: Return the rat to its home cage for a specified interval (e.g., 24 hours for long-term memory assessment).
-
Test Phase (T2): Replace one familiar object with a novel object (e.g., a glass cylinder). Allow 3 minutes of exploration. Record time spent exploring the familiar ( eF ) and novel ( eN ) objects.
-
Validation Criteria: Exclude animals that show total exploration time < 10 seconds in either phase to ensure data integrity.
Data Interpretation & Expected Outcomes
Efficacy in the NOR task is quantified using the Discriminative Index (D.I.) , calculated as:
D.I.=eN+eFeN−eFA higher D.I. indicates superior cognitive retention and successful reversal of natural forgetting or scopolamine-induced amnesia.
Summary of Expected Preclinical Parameters
| Parameter | Assay / Model | Expected Range / Target | Implication |
| Binding Affinity ( Ki ) | Radioligand Binding (CHO-h5-HT6R) | < 10 nM | High target engagement[1]. |
| Functional Antagonism ( Kb ) | pCRE-Luc Reporter Assay | < 15 nM | Potent blockade of Gs signaling[1]. |
| Brain Penetration | PK Profiling (Brain/Plasma ratio) | > 0.5 | Sufficient BBB permeability for CNS efficacy. |
| Discrimination Index (D.I.) | NOR Task (10 mg/kg p.o.) | > 0.4 (vs Vehicle ~0.1) | Significant cognitive enhancement[1]. |
Note: Statistical significance for behavioral data should be determined using a paired Student's t-test comparing novel vs. familiar object exploration times within groups, and ANOVA for between-group D.I. comparisons[1].
References
-
Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as 5-HT6 receptor antagonists. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry, 2016). Available at:[Link]
Sources
Advanced Crystallization Techniques for N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide
Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Pre-clinical Drug Development Professionals
Introduction & Mechanistic Rationale
The compound N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide belongs to a highly specialized class of 4-oxo-4,7-dihydrothieno[2,3-b]pyridines. These molecules were initially developed as potent, non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase [1].
Transitioning this complex active pharmaceutical ingredient (API) from discovery synthesis to a scalable, formulated drug product requires overcoming significant solid-state challenges. The molecule possesses three distinct structural domains that dictate its crystallization thermodynamics:
-
The Thieno[2,3-b]pyridine Core: A rigid, planar heterocyclic system that strongly promotes π−π stacking in the crystal lattice.
-
The 4-Chlorobenzyl Amide Moiety: A hydrophobic domain featuring a strong hydrogen-bond donor (amide NH) and acceptor (carbonyl oxygen), making the compound highly susceptible to polymorphism depending on the solvent environment.
-
The Basic Amine Side Chain: The 2-hydroxy-3-methylbutyl-methylamino group introduces a basic center (pKa ~8.5) and a secondary hydroxyl group. While the free base exhibits extremely poor aqueous solubility (<0.01 mg/mL), this basic center provides an ideal site for salt formation to enhance oral bioavailability.
This application note details the causality-driven workflows for salt selection, polymorph screening, and process-scale crystallization of this specific API.
Crystallization & Screening Workflow
To systematically isolate the thermodynamically stable polymorph with optimal physicochemical properties, a two-phase workflow is required. Phase 1 focuses on disrupting the free base's sub-optimal lattice via salt formation, while Phase 2 optimizes the cooling and anti-solvent kinetics to isolate the target polymorph.
Figure 1: Comprehensive crystallization workflow from crude API to characterized polymorph.
Pre-formulation Profiling & Data Summary
Before scaling up, high-throughput screening must be executed to map the solid-state landscape [2]. The tables below summarize the empirical data driving the protocol design.
Table 1: Solvent / Anti-Solvent Polymorph Screening Matrix
Rationale: Strong hydrogen-bond acceptors (like DMSO/DMF) disrupt the amide-amide networks of the API. Rapid precipitation with water yields amorphous material, whereas controlled anti-solvent addition in protic solvents (Ethanol) yields the thermodynamically stable Form I.
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Yield (%) | Crystal Habit | Polymorph Form |
| DMSO | Water | 1:4 | 92 | Amorphous/Flocculent | Amorphous |
| DMF | Heptane | 1:5 | 85 | Fine Needles | Form II (Metastable) |
| Ethanol | Ethyl Acetate | 1:2 | 78 | Prismatic | Form I (Stable) |
| Methanol | MTBE | 1:3 | 81 | Plates | Form I + II Mix |
Table 2: Salt Selection Results
Rationale: The free base is lipophilic. Protonating the methylamino group significantly enhances aqueous solubility. The Hydrochloride (HCl) salt provides the optimal balance of high crystallinity, low hygroscopicity, and excellent dissolution kinetics.
| Counterion | pKa of Acid | Crystallinity (XRPD) | Melting Point (°C) | Hygroscopicity (DVS) | Aq. Solubility (mg/mL) |
| Free Base | N/A | Moderate | 142 - 145 | Low (<0.5%) | < 0.01 |
| Hydrochloride | -6.1 | High (Sharp peaks) | 210 - 212 | Low (<1.0%) | 12.5 |
| Mesylate | -1.9 | High | 185 - 188 | Moderate (2-3%) | 18.2 |
| Tartrate | 2.9 | Poor/Amorphous | N/A | High (>5.0%) | 5.4 |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling supersaturation and nucleation kinetics, these methods prevent the formation of kinetic traps (amorphous crashing or metastable Form II).
Protocol A: Reactive Crystallization of the Hydrochloride Salt
Objective: Convert the crude free base into the highly crystalline, stable HCl salt. Causality Insight: Ethanol is utilized as the primary solvent because it provides sufficient solubility for the free base at elevated temperatures (60 °C) without risking transamidation of the carboxamide group. Ethyl acetate acts as a mild anti-solvent that specifically depresses the solubility of the highly polar HCl salt, driving a high-yield crystallization.
-
Dissolution: Suspend 10.0 g of the crude free base in 50 mL of absolute Ethanol in a 250 mL jacketed reactor.
-
Heating: Agitate at 250 RPM and heat the suspension to 60 °C until complete dissolution is achieved. Filter the hot solution through a 0.45 µm PTFE membrane to remove particulate impurities.
-
Reactive Addition: Slowly add 1.05 equivalents of 1M HCl in Ethanol dropwise over 30 minutes. Self-Validation Check: The solution should remain clear initially, indicating the salt is fully dissolved at 60 °C.
-
Anti-Solvent Addition: Charge 50 mL of Ethyl Acetate to the reactor over 20 minutes.
-
Seeding: Cool the reactor to 50 °C (entering the metastable zone) and introduce 1% (w/w) of Form I HCl salt seeds.
-
Programmed Cooling: Cool the system from 50 °C to 5 °C at a linear rate of 0.1 °C/min. Causality: This slow cooling rate prevents primary homogeneous nucleation, forcing the supersaturation to be consumed via secondary growth on the seed crystals, yielding large, easily filterable prisms.
-
Isolation: Filter the slurry under vacuum, wash the cake with 20 mL of cold Ethyl Acetate (5 °C), and dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: Anti-Solvent Crystallization for Polymorph Screening (Metastable Form II)
Objective: Isolate the kinetic/metastable Form II for comparative thermodynamic profiling. Causality Insight: Rapid generation of high supersaturation forces the molecules to assemble into the fastest-growing lattice (kinetic control), rather than the most stable one.
-
Dissolution: Dissolve 1.0 g of the HCl salt in 5 mL of N,N-Dimethylformamide (DMF) at 25 °C.
-
Rapid Precipitation: Using a syringe pump, rapidly inject 25 mL of Heptane (anti-solvent) into the vigorously stirred (500 RPM) DMF solution over 2 minutes.
-
Observation: Immediate turbidity will occur, resulting in a thick slurry of fine needles.
-
Rapid Isolation: Immediately filter the suspension to prevent solvent-mediated phase transformation (SMPT) to Form I. Wash with Heptane and air-dry briefly.
Protocol C: Slurry Maturation (Thermodynamic Equilibration)
Objective: Verify that Form I is the absolute thermodynamic sink at room temperature. Causality Insight: Slurrying a mixture of polymorphs in a solvent where they are partially soluble allows the metastable form to dissolve and precipitate as the stable form (Ostwald ripening).
-
Preparation: Create a 50:50 (w/w) physical mixture of Form I (prisms) and Form II (needles).
-
Suspension: Suspend 2.0 g of the mixture in 20 mL of a 9:1 Ethyl Acetate/Ethanol mixture at 25 °C.
-
Maturation: Stir the opaque slurry at 300 RPM for 48 hours.
-
Validation: Filter and analyze the solids via X-Ray Powder Diffraction (XRPD). The complete disappearance of Form II peaks confirms Form I as the thermodynamically stable polymorph at ambient conditions.
Analytical Characterization (QA/QC)
To ensure the integrity of the crystallized product, the following analytical suite must be applied:
-
X-Ray Powder Diffraction (XRPD): Primary tool for polymorph identification. Form I will exhibit distinct Bragg reflections absent in Form II.
-
Differential Scanning Calorimetry (DSC): Used to confirm the melting endotherm (210–212 °C for the HCl salt) and detect any polymorphic transitions prior to melting.
-
Dynamic Vapor Sorption (DVS): Validates the non-hygroscopic nature of the selected salt (<1.0% weight gain at 90% RH), ensuring shelf-life stability.
References
-
Schnute, M. E., Cudahy, M. M., Brideau, R. J., Homa, F. L., Hopkins, T. A., Knechtel, M. L., Oien, N. L., Pitts, T. W., Poorman, R. A., Wathen, M. W., & Wieber, J. L. (2005). 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as non-nucleoside inhibitors of human cytomegalovirus and related herpesvirus polymerases. Journal of Medicinal Chemistry, 48(18), 5794-5804.[Link]
-
Chen, J., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 23(1), 123-145.[Link]
Application Note: Preclinical Research Model for C23H28ClN3O3S (Arylpiperazine-Benzothiazolone Derivative)
Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The compound C23H28ClN3O3S (IUPAC: 2-[6-[4-(4-Chlorophenyl)piperazin-1-yl]hexyl]-1,1-dioxo-1,2-benzothiazol-3-one) is a synthetic long-chain arylpiperazine derivative. In modern neuropharmacology, the "magic bullet" (single-target) paradigm is highly ineffective for complex neuropsychiatric disorders like schizophrenia and major depressive disorder. Instead, drug discovery relies on Multi-Target Directed Ligands (MTDLs) .
C23H28ClN3O3S is structurally engineered to achieve this polypharmacology. The arylpiperazine core mimics the protonated amine of endogenous monoamines (serotonin and dopamine), anchoring the molecule in the orthosteric binding site of G-protein coupled receptors (GPCRs). The hexyl linker provides an optimal spatial distance (approx. 5.2–5.7 Å) allowing the benzothiazolone moiety to interact with secondary, allosteric binding pockets . This specific structural geometry yields a dual-action profile: partial agonism at the 5-HT1A receptor combined with antagonism at the Dopamine D2 receptor . This dual mechanism is critical because 5-HT1A activation buffers the extrapyramidal side effects (EPS) typically induced by D2 blockade, while simultaneously improving cognitive deficits.
Fig 1: Modulatory pathways of C23H28ClN3O3S at 5-HT1A and D2 receptors via Gi/o signaling.
Quantitative Target Profiling
To establish a baseline for C23H28ClN3O3S, we benchmark its expected pharmacological metrics against standard reference compounds used in MTDL screening.
| Target Receptor | Assay Type | Reference Compound | Expected C23H28ClN3O3S Affinity ( Ki nM) | Functional Outcome |
| 5-HT1A | Radioligand Binding | WAY-100635 | 0.5 – 5.0 nM | Partial Agonist |
| Dopamine D2 | Radioligand Binding | Haloperidol | 10.0 – 50.0 nM | Antagonist |
| 5-HT2A | Radioligand Binding | Ketanserin | 50.0 – 150.0 nM | Antagonist |
| hERG | Patch-Clamp | E-4031 | > 10,000 nM | Safe (No binding) |
Experimental Workflows & Methodologies
The following protocols represent a self-validating, tiered testing funnel designed to prevent false positives and ensure that only mechanistically sound data progresses to in vivo testing.
Fig 2: Tiered preclinical evaluation workflow for arylpiperazine CNS drug candidates.
Protocol 1: In Vitro Radioligand Binding Assay (5-HT1A & D2)
Objective: Quantify the binding affinity ( Ki ) of C23H28ClN3O3S. Causality & Design: We utilize [3H] -8-OH-DPAT for 5-HT1A because it selectively labels the high-affinity, G-protein-coupled state of the receptor. To maintain this active conformation during the assay, the buffer must be supplemented with MgCl2 , as divalent cations are strictly required to stabilize the receptor-G protein ternary complex. Ascorbic acid is added to prevent the oxidation of the monoamine binding pockets.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells expressing human 5-HT1A or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 0.1% ascorbic acid.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -8-OH-DPAT (for 5-HT1A) or 1 nM [3H] -raclopride (for D2), and varying concentrations of C23H28ClN3O3S ( 10−11 to 10−5 M).
-
Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.
-
Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.
-
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.
Self-Validation Criteria: Include a control well with 10 µM WAY-100635 (for 5-HT1A) or 10 µM Haloperidol (for D2) to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 30% of total binding, the assay is automatically invalidated due to likely radioligand degradation or poor membrane integrity.
Protocol 2: Functional Intracellular Signaling (cAMP HTRF Assay)
Objective: Determine the intrinsic efficacy (agonist vs. antagonist) of C23H28ClN3O3S at the 5-HT1A receptor. Causality & Design: Because 5-HT1A is a Gi/o -coupled receptor, its activation inhibits Adenylyl Cyclase (AC), causing a drop in cyclic AMP (cAMP). To measure this decrease, we must artificially elevate the baseline cAMP pool. We achieve this by adding Forskolin, a direct AC activator. A subsequent drop in the Forskolin-stimulated cAMP signal confirms that C23H28ClN3O3S is acting as an agonist.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-h5-HT1A cells into a 384-well plate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).
-
Stimulation: Add 10 µM Forskolin to all wells to stimulate basal cAMP production.
-
Compound Addition: Immediately add C23H28ClN3O3S at varying concentrations. Incubate at 37°C for 30 minutes.
-
Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP.
-
Readout: Measure the fluorescence resonance energy transfer (FRET) signal at 665 nm / 620 nm using a microplate reader.
Self-Validation Criteria: Include a "Forskolin-only" control (maximum cAMP) and a "Forskolin + 1 µM Serotonin" control (maximum physiological inhibition). System Rule: The assay is only valid if the endogenous Serotonin control achieves >70% inhibition of the Forskolin-induced cAMP signal.
Protocol 3: In Vivo Behavioral Validation (Pre-Pulse Inhibition)
Objective: Validate the antipsychotic efficacy of C23H28ClN3O3S using a translatable mammalian model. Causality & Design: Pre-Pulse Inhibition (PPI) of the acoustic startle response measures sensorimotor gating—a neurological filtering process severely impaired in schizophrenia. By administering MK-801 (an NMDA receptor antagonist), we chemically induce a schizophrenia-like gating deficit in rodents. If C23H28ClN3O3S reverses this deficit, it demonstrates in vivo antipsychotic efficacy.
Step-by-Step Methodology:
-
Acclimation: Place adult male Sprague-Dawley rats in startle chambers for a 5-minute acclimation period with 65 dB background white noise.
-
Dosing: Administer C23H28ClN3O3S (1, 3, or 10 mg/kg, i.p.) 30 minutes prior to testing. Administer MK-801 (0.1 mg/kg, s.c.) 15 minutes prior to testing.
-
Testing Paradigm: Expose the animals to a series of trials: pulse-alone (120 dB, 40 ms) and prepulse+pulse trials (prepulses of 70, 75, and 80 dB for 20 ms, followed 100 ms later by the 120 dB pulse).
-
Data Calculation: Calculate PPI as: 100−[(Startle Amplitude on Prepulse Trial/Startle Amplitude on Pulse-Alone Trial)×100] .
Self-Validation Criteria: The "Vehicle + MK-801" cohort must show a statistically significant reduction in PPI compared to the "Vehicle + Saline" cohort ( p<0.05 ). System Rule: If MK-801 fails to disrupt sensorimotor gating in the control group, the entire experimental cohort is excluded, as the baseline deficit required to measure drug rescue was not established.
References
-
National Center for Biotechnology Information. "2-[6-[4-(4-Chlorophenyl)piperazin-1-yl]hexyl]-1,1-dioxo-1,2-benzothiazol-3-one". PubChem Compound Summary for CID 155514217. URL: [Link]
-
Kondej M, Stępnicki P, Kaczor AA. "Multi-Target Approach for Drug Discovery against Schizophrenia". International Journal of Molecular Sciences. 2018; 19(10):3105. URL: [Link]
-
Ghafir El Idrissi I, Santo A, Lacivita E, Leopoldo M. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey". Pharmaceuticals. 2024; 17(9):1238. URL: [Link]
"spectroscopic analysis of N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide"
Target Compound: N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists
Executive Summary & Scientific Context
Thieno[2,3-b]pyridin-4-one derivatives represent a highly privileged class of non-peptide Luteinizing Hormone-Releasing Hormone (LHRH/GnRH) receptor antagonists, critical in the treatment of hormone-dependent pathologies[1]. The structural elucidation of these heavily functionalized, condensed heterocycles requires a multimodal analytical strategy due to the complex electronic interplay between the electron-rich thiophene and the electron-deficient pyridone rings[2].
As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges posed by this API. The molecule features three distinct structural domains: a 4-chlorobenzyl carboxamide group, a 7-methyl-thieno[2,3-b]pyridin-4-one core, and a highly flexible, basic tertiary amine side chain. Every protocol described herein is engineered as a self-validating system, ensuring that experimental choices (such as solvent selection and ionization modes) directly correlate with unambiguous structural confirmation.
Analytical Strategy & Causality
To achieve absolute structural confidence, our workflow relies on orthogonal spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Provides atomic-level connectivity. We utilize DMSO- d6 rather than CDCl 3 . Causality: The secondary hydroxyl group and the carboxamide moiety form strong intermolecular hydrogen bonds, leading to poor solubility and line broadening in non-polar solvents. DMSO- d6 disrupts these networks, yielding sharp resonances and allowing the observation of exchangeable protons[2].
-
High-Resolution Mass Spectrometry (LC-HRMS): Validates the exact molecular formula. Causality: The tertiary amine ensures robust ionization in Positive Electrospray Ionization (ESI+). The presence of the chlorine atom provides a built-in validation mechanism via its characteristic 3:1 isotopic signature ( 35 Cl/ 37 Cl)[1].
-
Vibrational & Electronic Spectroscopy (FT-IR / UV-Vis): Confirms the presence of the specific chromophores and functional groups. Causality: The 5-carboxamide group and the pyridone core exhibit distinct, non-overlapping carbonyl stretching frequencies that confirm the integrity of the oxidation state[3].
Workflow Visualization
Fig 1. Orthogonal multi-modal spectroscopic workflow for API structural validation.
Experimental Protocols (Step-by-Step)
Sample Preparation & Quality Control
-
Purity Assessment: Ensure the API is >98% pure via UPLC prior to spectroscopic analysis to prevent signal overlap from synthetic intermediates.
-
Solvent Selection (NMR): Weigh exactly 15.0 mg of the API and dissolve in 0.6 mL of anhydrous DMSO- d6 (99.9% D). Vortex for 60 seconds. Self-Validation: Complete dissolution without sonication confirms the disruption of intermolecular hydrogen bonds, ensuring optimal NMR line widths.
-
Standard Solution (MS/UV): Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL using H 2 O/MeCN (50:50) containing 0.1% Formic Acid.
High-Resolution Mass Spectrometry (LC-HRMS)
-
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a 5-minute gradient from 5% to 95% MeCN in water (both containing 0.1% formic acid).
-
Ionization & Acquisition: Configure the ESI source in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Data Validation: Extract the exact mass for [M+H] + . Critical Step: Manually verify the isotopic envelope at [M+2+H] + . The peak intensity must be approximately 32-35% of the monoisotopic peak, confirming the presence of a single chlorine atom and sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D Acquisition: Acquire 1 H NMR at 600 MHz (minimum 16 scans, relaxation delay d1 = 2.0 s) and 13 C NMR at 150 MHz (minimum 1024 scans).
-
2D Acquisition (Self-Validating Linkages): Acquire 1 H- 13 C HMBC spectra. Causality: The HMBC is critical to prove that the N-methyl group is attached to the pyridone nitrogen (N7) and not the amide nitrogen. Look for a strong 3JCH correlation between the N-CH 3 protons (~3.85 ppm) and the pyridone C6 and C7a carbons[2].
Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)
-
FT-IR Analysis: Place 2 mg of solid API directly onto a Diamond ATR crystal. Apply consistent pressure. Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).
-
UV-Vis Analysis: Scan the 10 µg/mL solution from 200 to 400 nm in a quartz cuvette. The highly conjugated thieno[2,3-b]pyridin-4-one system will yield characteristic π→π∗ and n→π∗ transitions[3].
Expected Spectroscopic Data & Assignments
Table 1: LC-HRMS Data Summary
| Parameter | Theoretical Value | Expected Observation | Diagnostic Value |
| Chemical Formula | C 25 H 30 ClN 3 O 3 S | - | - |
| Monoisotopic Mass | 487.1696 Da | - | - |
| [M+H] + (ESI+) | 488.1769 m/z | 488.1772 m/z ( Δ < 2 ppm) | Confirms exact mass |
| [M+2+H] + Isotope | 490.1740 m/z | ~35% relative abundance | Validates 35 Cl/ 37 Cl and 32 S/ 34 S |
Table 2: Key 1 H and 13 C NMR Assignments (600 MHz, DMSO- d6 )
Note: Assignments are cross-validated via 2D COSY, HSQC, and HMBC correlations.
| Structural Domain | 1 H Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) | Key HMBC Correlations ( 2J , 3J ) |
| Pyridone Core (C6) | 8.35, s, 1H | 145.2 | C4 (C=O), C5, N7-CH 3 |
| Thiophene Core (C3) | 7.25, s, 1H | 118.5 | C2, C3a, C7a |
| Pyridone N7-CH 3 | 3.85, s, 3H | 42.1 | C6, C7a |
| Amide NH | 10.45, t, J =6.0, 1H | - | Amide C=O, Benzyl-CH 2 |
| Benzyl-CH 2 | 4.50, d, J =6.0, 2H | 42.5 | Amide C=O, Ar-C1 |
| Ar-H (C2/C6) | 7.35, d, J =8.5, 2H | 129.4 | Benzyl-CH 2 , Ar-C4 (C-Cl) |
| C2-CH 2 (Side Chain) | 3.75, s, 2H | 55.4 | Thiophene-C3, N-CH 3 |
| N-CH 3 (Tertiary Amine) | 2.30, s, 3H | 42.8 | C2-CH 2 , N-CH 2 |
| CH(OH) | 3.55, m, 1H | 70.5 | N-CH 2 , iPr-CH |
| OH (Hydroxyl) | 4.80, d, J =5.0, 1H | - | CH(OH) |
| iPr-CH 3 (x2) | 0.90, d, J =6.8, 6H | 18.5, 19.0 | iPr-CH, CH(OH) |
Table 3: FT-IR (ATR) and UV-Vis Spectroscopic Data
| Technique | Peak / Wavelength | Assignment | Structural Significance |
| FT-IR | ~3350 cm −1 (broad) | O-H stretch | Confirms secondary alcohol |
| FT-IR | ~3280 cm −1 (sharp) | N-H stretch | Confirms secondary amide |
| FT-IR | ~1665 cm −1 | C=O stretch (Amide I) | Validates 5-carboxamide |
| FT-IR | ~1610 cm −1 | C=O stretch (Pyridone) | Validates 4-oxothieno[2,3-b]pyridine core |
| FT-IR | ~810 cm −1 | C-Cl stretch | Confirms halogenated aromatic |
| UV-Vis | λmax ~255 nm | π→π∗ transition | Aromatic benzyl and thiophene rings |
| UV-Vis | λmax ~325 nm | n→π∗ transition | Conjugated pyridone chromophore |
Sources
Technical Support Center: Troubleshooting Aripiprazole (C23H28ClN3O3S) Synthesis Yield
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Aripiprazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of Aripiprazole (C23H28ClN3O3S), an atypical antipsychotic agent.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during synthesis.
Core Synthesis Strategy
The most common and industrially scalable synthesis of Aripiprazole involves a convergent approach centered on a nucleophilic substitution (SN2) reaction.[1][2] This key step joins two primary intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[1][2] The overall yield and purity of the final product are highly dependent on the success of this coupling reaction and the quality of the preceding intermediates.
Here is a diagram illustrating the principal synthetic pathway:
Caption: Overall synthetic scheme for Aripiprazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield in the Final Coupling Reaction
Question: I am experiencing a low yield in the final step where 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is coupled with 1-(2,3-dichlorophenyl)piperazine. What are the likely causes and how can I improve the yield?
Answer: This is a common issue that can often be traced back to several key reaction parameters. The coupling is an N-alkylation reaction, which is sensitive to conditions.[2] Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical for maximizing yield.[2]
-
Base: A variety of bases can be used, including triethylamine, potassium carbonate, and sodium carbonate.[3] The strength and solubility of the base can impact the deprotonation of the piperazine nitrogen, which acts as the nucleophile.[2] If using a weaker base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize its reactivity.
-
Solvent: Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are generally preferred as they can effectively dissolve the reactants.[2]
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.[2] A typical reflux in acetonitrile is often employed.[4]
-
Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can increase the reaction rate by converting the bromo-intermediate to the more reactive iodo-intermediate in situ.[3][4] Phase-transfer catalysts can also enhance reaction efficiency.[2][3]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate the SN2 reaction.[2] |
| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralizes the HBr byproduct and facilitates the reaction.[3] |
| Temperature | 40-85 °C (Reflux) | Balances reaction rate and byproduct formation.[1] |
| Catalyst | NaI, KI (catalytic) | In-situ Finkelstein reaction increases the reactivity of the alkylating agent.[3][4] |
-
Poor Quality of Intermediates: The purity of your starting materials is paramount. Impurities in either 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one or 1-(2,3-dichlorophenyl)piperazine will directly impact the yield and purity of the final product.[2] It is crucial to purify these intermediates, often by recrystallization, before proceeding to the final coupling step.[2][5]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a dimer where two molecules of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one are linked by the butoxy chain.[6][7] This is more prevalent during the synthesis of the 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the final coupling step.
Issues with Intermediate Synthesis
Question: I am having trouble with the synthesis of the intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. The yield is low and I am seeing significant byproduct formation.
Answer: The synthesis of this intermediate is an etherification reaction between 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane.[1] Low yields are often due to the formation of a dimer byproduct or incomplete reaction.
-
Stoichiometry: Using a large excess of 1,4-dibromobutane can help to minimize the formation of the dimer byproduct where a second molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with the product.[8] However, this makes removal of the excess 1,4-dibromobutane more challenging.
-
Reaction Conditions: The reaction is typically carried out in a solvent like DMF with a base such as potassium carbonate.[4] The temperature is usually kept moderate (around 40-45°C) to control the rate of reaction and minimize side reactions.[1]
-
Purification: Purification of the crude product is essential to remove unreacted starting materials and byproducts.[8] Column chromatography or recrystallization are common methods.[8][9]
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Excess 1,4-dibromobutane | Favors the formation of the desired mono-alkylated product.[8] |
| Solvent | DMF | A good solvent for the reactants.[4] |
| Base | K₂CO₃ | A common and effective base for this etherification.[4] |
| Temperature | 40-45 °C | Provides a balance between reaction rate and minimizing side reactions.[1] |
Question: My synthesis of 1-(2,3-dichlorophenyl)piperazine is resulting in a low yield and contains several impurities. How can I improve this?
Answer: This intermediate is typically synthesized via a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine at high temperatures.[1][5]
-
Temperature and Reaction Time: This reaction often requires high temperatures (120-220°C) and extended reaction times to go to completion.[5][10] Insufficient temperature or time will result in unreacted starting materials. It is advisable to monitor the reaction by TLC or HPLC.[5]
-
Purity of Starting Materials: The purity of the 2,3-dichloroaniline is critical. Commercial sources may contain isomeric impurities (e.g., 2,5-dichloroaniline) which will lead to the formation of the corresponding isomeric piperazine impurities that can be difficult to remove.[5]
-
Work-up and Purification: After the reaction, the mixture is typically cooled and the product is crystallized.[5] Recrystallization from a solvent mixture like methanol/water is often used to purify the hydrochloride salt of the product.[5][10]
Purification and Analysis
Question: I am struggling to purify the final Aripiprazole product. What are the best methods for recrystallization?
Answer: Recrystallization is a crucial step for obtaining high-purity Aripiprazole.[9][11] The choice of solvent is the most important factor.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For Aripiprazole, ethanol is a commonly used solvent for recrystallization.[12] Anti-solvent crystallization, where a solvent in which the API is poorly soluble is added to a solution of the API, can also be an effective technique for controlling crystal size and morphology.[13]
-
Recrystallization Techniques:
-
Cooling Crystallization: Involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals.[13]
-
Anti-solvent Crystallization: The crude product is dissolved in a good solvent, and then an anti-solvent (a solvent in which the product is insoluble) is slowly added to induce crystallization.[13][14]
-
Seeding: Adding a small crystal of pure Aripiprazole to the supersaturated solution can help to initiate crystallization and control the crystal form.[14]
-
Question: What analytical methods should I use to assess the purity of my synthesized Aripiprazole?
Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Aripiprazole and quantifying any related substances or impurities.[15]
-
HPLC Method: A reverse-phase HPLC method with UV detection is typically used.[15] The mobile phase is often a gradient mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile).[16]
-
Other Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for identification by comparing the spectrum to a reference standard.
-
Typical HPLC Parameters for Aripiprazole Assay:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 10 cm, 3 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.05% trifluoroacetic acid in water |
| Flow Rate | 1.2 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 20 µL |
References
-
The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Benchchem.
-
Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates.
-
Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen.
-
Pharmaceutical Crystallization in drug development. Syrris.
-
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine. Benchchem.
-
Synthetic Routes of Aripiprazole. LookChem.
-
Optimization of aripiprazole synthesis. ResearchGate.
-
1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.
-
Identification & Assay Methods for Aripiprazole. Sigma-Aldrich.
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
-
Alkyl Strategies for Optimizing Reaction Conditions. Medium.
-
Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Patsnap.
-
New synthesis method of aripiprazole. Google Patents.
-
Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
-
Indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar.
-
Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library.
-
Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.
-
Recrystallization of Active Pharmaceutical Ingredients. ResearchGate.
-
A novel and facile process for the synthesis of Aripiprazole and its analogues. Journal of Chemical and Pharmaceutical Research.
-
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC.
-
Optimization of the alkylation reaction. Reaction conditions were... ResearchGate.
-
Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
-
Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals.
-
Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril. Google Patents.
-
QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie.
-
Alkylation Reactions | Development, Technology. Mettler Toledo.
-
Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
-
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Ambeed.
-
A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. Google Patents.
-
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | CAS 129722-34-5. AdipoGen Life Sciences.
-
A process for the preparation of aripiprazole. Google Patents.
-
Process for preparing aripiprazole. Google Patents.
-
OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. ResearchGate.
-
Classics in Chemical Neuroscience: Aripiprazole. PMC.
-
Chemical structures of aripiprazole and its impurities. ResearchGate.
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- 16. akjournals.com [akjournals.com]
"optimizing the reaction conditions for thienopyridine synthesis"
A comprehensive troubleshooting guide and knowledge base designed for researchers, synthetic chemists, and drug development professionals.
Core Synthetic Strategies & Pathway Optimization
The thienopyridine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of antiplatelet agents (e.g., Clopidogrel) and kinase inhibitors. However, synthesizing specific isomers like thieno[2,3-c]pyridine and thieno[3,2-c]pyridine often presents significant challenges regarding regioselectivity, product stability, and reaction harshness.
Fig 1. Comparison of thermal vs. metal-free denitrogenative pathways for thienopyridine synthesis.
FAQ 1: Why should I transition from the traditional thermal route to a metal-free denitrogenative transformation?
Causality & Experience: The classical "thermal route" relies on the isomerization and cyclization of a vinyl isocyanate to form the pyridine ring. However, this method requires the use of sodium azide, presenting severe safety and environmental risks due to its toxicity, shock-sensitivity, and explosiveness near 300 °C[1]. Furthermore, the resulting intermediates (such as 3-bromo-4-hydroxy-[3,2-c]-thienopyridine) are highly unstable under these harsh conditions. In diphenyl ether at 250 °C, product concentration decreases by 20% within just 30 minutes[1].
Conversely, the metal-free denitrogenative transformation of fused 1,2,3-triazoles proceeds under significantly milder conditions. Acid-mediated ring-opening facilitates nitrogen gas evolution, creating an electrophilic intermediate that undergoes nucleophilic insertion or transannulation without heavy metal catalysts, preserving the integrity of sensitive functional groups and improving overall yield[2].
FAQ 2: My yields for the denitrogenative transformation of fused 1,2,3-triazoles are consistently low (<40%). How can I optimize the solvent and catalyst?
Causality & Experience: The choice of acid catalyst and solvent is critical because the triazole ring requires sufficient protonation to become a viable leaving group for denitrogenation. While para-toluenesulfonic acid (PTSA) in non-polar solvents like toluene can initiate the reaction, its acidity is often insufficient for complete conversion. Switching to trifluoromethanesulfonic acid (TfOH)—a much stronger superacid—dramatically improves the protonation step[2]. Additionally, using 1,2-dichloroethane (1,2-DCE) provides optimal polarity to stabilize the resulting cationic intermediate while allowing the reaction to reflux at a milder 80 °C, preventing thermal degradation of the product[2].
Table 1: Optimization of Reaction Conditions for Denitrogenative Transformation[2]
| Solvent | Catalyst | Temperature (°C) | Relative Yield Outcome | Mechanistic Rationale |
| Toluene | PTSA | 110 (Reflux) | Low | Insufficient protonation; poor stabilization of cationic intermediate. |
| 1,2-DCE | PTSA | 80 (Reflux) | Moderate | Improved polarity stabilizes intermediates, but acid strength is limiting. |
| 1,2-DCE | TfOH | 80 (Reflux) | High (Optimal) | Superacid ensures complete protonation; 80 °C prevents thermal degradation. |
Experimental Workflows & Precursor Troubleshooting
Fig 2. Step-by-step experimental workflow for the N-alkylation of thienopyridine precursors.
FAQ 3: During the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (a Clopidogrel precursor workflow), I am observing incomplete conversion. What is the optimal protocol?
Causality & Experience: Incomplete conversion during this N-alkylation is typically caused by using an insufficiently electrophilic side-chain precursor or an overly harsh base that promotes side reactions (such as ester hydrolysis). Methyl 2-bromo-2-(2-chlorophenyl)acetate is the most efficient precursor because the alpha-bromo group is a highly reactive leaving group, allowing for a straightforward, single-step N-alkylation[3]. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (acetonitrile) neutralizes the hydrochloride salt of the starting material and scavenges the generated HBr without degrading the product[3][4].
Step-by-Step N-Alkylation Methodology[3][4]:
-
Preparation: To a stirred suspension of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 equivalent) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition: Slowly add methyl 2-bromo-2-(2-chlorophenyl)acetate (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80–82 °C) and maintain continuous stirring for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC).
-
Filtration: Once complete, cool the mixture to room temperature and filter to remove inorganic salts (KBr and excess K₂CO₃).
-
Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with distilled water to remove residual inorganic impurities.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product using silica gel column chromatography to isolate the pure intermediate.
FAQ 4: I am attempting to synthesize a thieno[2,3-d]pyrimidine core using the Gewald reaction, but my intermediate yields are inconsistent. What drives the efficiency?
Causality & Experience: The Gewald reaction is a classic multi-component condensation involving a ketone (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base[5][6]. Inconsistent yields usually stem from poor sulfur activation or improper base selection. The base must be strong enough to deprotonate the active methylene compound to form the Knoevenagel condensation intermediate, but not so nucleophilic that it causes unwanted side reactions. Furthermore, adding sulfur after the initial Knoevenagel condensation has completed often improves the yield of the 2-aminothiophene intermediate, as it prevents sulfur from prematurely reacting with the base or ketone[7].
Table 2: Quantitative Impact of Thermal Degradation on Thienopyridine Intermediates[1]
| Time at 250 °C (min) | Solvent | Product Concentration Loss (%) | Mechanistic Cause |
| 0 | Diphenyl ether | 0% | N/A |
| 30 | Diphenyl ether | 20% | Thermal instability of the 3-bromo-4-hydroxy-[3,2-c]-thienopyridine core under extreme heat. |
References
-
[1] Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines. ACS Publications.[Link]
-
[2] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias / KU Leuven.[Link]
-
[4] Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. NIH / PMC.[Link]
-
[5] Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. NIH / PMC.[Link]
-
[6] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. NIH / PMC.[Link]
-
[7] World Journal of Pharmaceutical Research: Recent Advances in Thienopyrimidine Synthesis. WJPR / AWS.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
"improving the solubility of N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide"
Compound Focus: N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide
Mechanistic Overview: The Solubility Challenge
This specific thieno[2,3-b]pyridine derivative is a highly potent, non-nucleoside inhibitor of the human cytomegalovirus (HCMV) DNA polymerase [1]. Despite its high target affinity, researchers frequently encounter severe aqueous solubility issues during both in vitro and in vivo evaluations.
The poor solubility is mechanistically driven by two factors:
-
High Crystal Lattice Energy: The planar 4-oxothieno[2,3-b]pyridine core promotes strong intermolecular π−π stacking.
-
High Lipophilicity: The N-[(4-chlorophenyl)methyl] (4-chlorobenzyl) amide substituent significantly increases the overall LogP of the molecule, making aqueous dissolution thermodynamically unfavorable [2].
The Solubilization Handle: The C2 substituent contains a [(2-hydroxy-3-methylbutyl)-methylamino]methyl chain. The tertiary amine in this chain is weakly basic (estimated pKa ~8.5), and the adjacent hydroxyl group provides hydrogen-bonding capacity. These features are your primary handles for disrupting the crystal lattice via salt formation or complexation [3].
Troubleshooting FAQs
Q: Why does the compound crash out of solution when I dilute my DMSO stock directly into assay buffer? A: This is caused by a "solvent shift." When a highly lipophilic compound in DMSO is introduced to an aqueous environment, the sudden drop in the solvent's dielectric constant causes the compound's lipophilic core to rapidly aggregate. To prevent this, you must step down the concentration using intermediate co-solvents (like PEG400) or ensure the final aqueous buffer contains carrier proteins (like BSA in fetal bovine serum) to immediately sequester the free drug.
Q: Can I use pH adjustment to keep the free base in solution for animal dosing? A: Yes, but it must be tightly controlled. Because the tertiary amine has a pKa of ~8.5, formulating the vehicle at a pH of 4.0–5.0 ensures the amine is >99% protonated. This ionization disrupts the planar stacking of the thienopyridine core and drastically increases aqueous solubility. However, if the physiological pH buffers the formulation back to 7.4 post-administration, the compound may precipitate in vivo.
Q: What is the most effective salt form to synthesize for long-term stability and solubility? A: The mesylate (methanesulfonate) salt is highly recommended. While hydrochloride salts are common, the mesylate salt of basic thienopyridines often yields a lower-melting-point crystal. A lower melting point correlates directly with lower lattice energy, which thermodynamically favors rapid aqueous dissolution [3].
Quantitative Formulation Data
The following table summarizes the expected solubility profiles based on the compound's physicochemical properties and historical data from the thieno[2,3-b]pyridine class.
| Formulation / Vehicle | pH | Estimated Solubility (mg/mL) | Recommended Application |
| Free Base in DI Water | 7.4 | < 0.01 | Not recommended (Precipitates) |
| Free Base in 100% Anhydrous DMSO | N/A | > 50.0 | Long-term Stock Storage (-20°C) |
| Free Base in Media (10% FBS) | 7.4 | ~ 0.05 | In Vitro Cell Assays |
| Mesylate Salt in DI Water | 4.5 | > 10.0 | In Vivo (IV/PO dosing) |
| Free Base + 20% HP- β -CD | 7.4 | ~ 5.0 | In Vivo (Tox studies) |
Experimental Workflows & Decision Logic
Decision tree for selecting a solubilization strategy based on application.
Workflow for preventing compound precipitation during in vitro assay dilution.
Self-Validating Experimental Protocols
Protocol A: In Vitro Assay Dilution (Avoiding Solvent Shift)
Causality: Direct addition of DMSO stocks to cold aqueous buffers causes localized supersaturation and immediate crystallization. Pre-warming the media and utilizing the albumin in FBS acts as a thermodynamic sink for the highly lipophilic 4-chlorobenzyl moiety.
-
Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to yield a 10 mM stock. Note: Anhydrous DMSO prevents premature water-induced aggregation during freeze-thaw cycles.
-
Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock into a vehicle of 10% PEG400 / 90% DMSO.
-
Media Preparation: Pre-warm the target cell culture media (containing at least 10% FBS) to 37°C.
-
Integration: While gently vortexing the pre-warmed media, add the intermediate stock dropwise to achieve the final desired concentration (ensure final DMSO concentration remains ≤ 0.5%).
-
Self-Validation Check: Inspect the final media under a light microscope at 40x magnification. The complete absence of micro-crystals or needle-like structures validates that the compound is fully solubilized and ready for cellular application.
Protocol B: Synthesis of the Mesylate Salt for In Vivo Dosing
Causality: Converting the tertiary amine to a methanesulfonate salt lowers the melting point and increases the hydration capacity of the molecule, vastly improving bioavailability [3].
-
Dissolution: Suspend 1.0 equivalent of the free base in a minimal volume of a low-boiling, polar aprotic/protic mixture (e.g., 80:20 Acetone:Methanol). Causality: Methanol disrupts the internal hydrogen bonding of the C2 hydroxyl group, aiding initial dissolution.
-
Acid Addition: Under continuous stirring at room temperature, add 1.05 equivalents of methanesulfonic acid dropwise.
-
Crystallization: Stir for 2 hours. The solution will briefly warm (exothermic neutralization) before a crystalline precipitate forms. If precipitation does not occur, cool the flask to 4°C to induce nucleation.
-
Isolation: Filter the precipitate under a vacuum and wash with cold acetone to remove unreacted acid. Dry under a vacuum overnight.
-
Self-Validation Check: Dissolve 1 mg of the newly synthesized salt in 1 mL of deionized water.
-
Check 1 (pH): The pH should read between 4.0 and 5.0.
-
Check 2 (Optical): Shine a laser pointer through the vial. The absence of a Tyndall effect (scattering of the laser beam) confirms true dissolution without the presence of colloidal aggregates.
-
References
-
Title: 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines as Non-Nucleoside Inhibitors of Human Cytomegalovirus and Related Herpesvirus Polymerases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: Molecules URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via NCBI/NLM) URL: [Link]
"optimization of dosage and administration for C23H28ClN3O3S in vivo"
Welcome to the Technical Support Center for C23H28ClN3O3S (commonly identified in literature as Compound 6b), a potent N1 -phenylsulphonyl indole derivative that acts as a selective 5-HT6 receptor antagonist. This compound is primarily utilized in preclinical models investigating cognitive deficits associated with Alzheimer's disease and schizophrenia (1)[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the causality behind formulation failures, pharmacokinetic (PK) inconsistencies, and behavioral assay variability, ensuring your experimental pipeline is a robust, self-validating system.
Formulation & Administration Troubleshooting (FAQ)
Q1: My compound is precipitating in standard aqueous saline. How should I formulate C23H28ClN3O3S for oral (p.o.) administration? Causality & Solution: C23H28ClN3O3S contains a highly lipophilic indole core and a phenylsulfonyl group, resulting in poor aqueous solubility. Administering this in standard saline causes micro-precipitation in the gastric environment, leading to erratic gastrointestinal absorption and high inter-subject PK variability. Recommendation: Formulate the drug in a vehicle of PEG 400 50% v/v in water (2)[2]. PEG 400 acts as a co-solvent, encapsulating the lipophilic domains to prevent precipitation while remaining well-tolerated in rodent models at a dosing volume of 1 mL/kg[1].
Q2: I am seeing high plasma concentrations but no cognitive enhancement in my behavioral models. What is going wrong? Causality & Solution: High plasma levels do not guarantee central nervous system (CNS) target engagement. The drug must cross the blood-brain barrier (BBB) and reach equilibrium at the 5-HT6 receptors in the medial prefrontal cortex and hippocampus. If you dose the animal and immediately begin testing, the drug has not achieved its Tmax in the brain. Recommendation: Implement a strict 60-minute pre-treatment window prior to initiating the behavioral test[1]. This allows sufficient time for absorption, BBB transit, and competitive binding at the GPCR site.
Quantitative Optimization Parameters
To ensure reproducibility across cohorts, standardize your dosing parameters according to the validated metrics below.
| Parameter | Optimized Value | Mechanistic Rationale / Causality |
| Vehicle | PEG 400 50% v/v | Solubilizes the lipophilic N1 -phenylsulphonyl indole core, preventing GI precipitation[1]. |
| Dosing Volume | 1 mL/kg | Maximizes drug concentration without exceeding rodent gastric capacity limits. |
| Route of Admin | Oral (p.o.) | Assesses systemic bioavailability and first-pass CYP450 metabolic stability. |
| Pre-treatment Time | 60 minutes | Aligns peak brain concentration ( Tmax ) with the memory acquisition phase of the assay[1]. |
| Target Affinity | 1.5 nM ( Ki baseline) | Ensures high receptor occupancy at the 5-HT6 GPCR based on in vitro radioligand binding[3]. |
Mechanism of Action & Receptor Engagement
Understanding the signaling cascade is critical for interpreting downstream pharmacological effects. C23H28ClN3O3S antagonizes the 5-HT6 receptor, preventing Gs-protein coupling. This downregulation of cAMP paradoxically modulates and elevates the extracellular release of glutamate and acetylcholine, driving cognitive enhancement (1)[1].
Caption: 5-HT6 receptor antagonism by C23H28ClN3O3S and downstream neurotransmitter modulation.
Experimental Protocols: Self-Validating Behavioral Assays
Caption: In vivo dosing and behavioral testing workflow for optimizing C23H28ClN3O3S efficacy.
Step-by-Step Methodology: Novel Object Recognition (NOR) Test
Step 1: Habituation (Day 1-2)
-
Place the rodents in the empty open-field arena for 10 minutes daily for two consecutive days.
-
Causality: This reduces stress-induced cortisol spikes, which can independently impair memory acquisition and mask the drug's efficacy.
Step 2: Dosing & Internal Controls (Day 3)
-
Divide animals into three groups: Vehicle (PEG 400 50% v/v), Drug (C23H28ClN3O3S), and Positive Control (e.g., Donepezil).
-
Administer treatments orally (1 mL/kg) exactly 60 minutes prior to Trial 1[1].
Step 3: Trial 1 - Familiarization Phase
-
Place two identical objects (A1 and A2) in the arena. Allow the rodent to explore for 5 minutes.
-
Record the time spent exploring both objects.
Step 4: Trial 2 - Retention Phase (24 Hours Later)
-
Replace object A2 with a novel object (B1).
-
Allow the rodent to explore for 5 minutes. Record exploration times for A1 and B1.
Step 5: Self-Validation & Data Calculation
-
Calculate the Discriminative Index (D.I.) = (TimeNovel−TimeFamiliar)/(TimeNovel+TimeFamiliar) .
-
Validation Check: Look at your Vehicle group. If the Vehicle D.I. is significantly greater than or less than 0, the animals are exhibiting spatial bias (e.g., preferring the left side of the box regardless of the object). If Vehicle D.I. = ~0, the assay has failed its internal validation and the cohort data must be discarded. A valid assay will show a Vehicle D.I. near 0, and a Drug D.I. significantly > 0.
References
- Title: Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders.
- Title: Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders.
Sources
Thienopyridine Bioavailability Enhancement: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Thienopyridine Formulation. As a Senior Application Scientist, I have designed this guide to address the most critical hurdles encountered during the development of substituted thienopyridines (e.g., Clopidogrel, Prasugrel). These BCS Class II prodrugs suffer from poor aqueous solubility, high inter-subject pharmacokinetic variability, and chemical instability.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you optimize your drug delivery systems.
Section 1: Liquid-to-Solid Nanoemulsification (SNEDDS)
Q1: My clopidogrel/prasugrel SNEDDS formulation precipitates upon aqueous dilution in simulated gastric fluid. How do I prevent phase inversion?
Causality: Precipitation upon aqueous dilution typically occurs when the surfactant-to-cosurfactant ratio ( Smix ) is sub-optimal, or the drug loading exceeds the equilibrium solubility within the formed nanoemulsion droplets. When the formulation enters an aqueous environment, the co-surfactant rapidly partitions into the continuous aqueous phase. If the remaining surfactant cannot lower the interfacial tension sufficiently, the system loses its solvent capacity, leading to phase inversion and drug crystallization.
Protocol: Step-by-Step Optimization of Solid-SNEDDS
-
Excipient Screening: Determine the equilibrium solubility of the thienopyridine in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP).
-
Pseudo-Ternary Phase Diagram Construction: Titrate the selected oil with specific Smix ratios (e.g., 1:1, 2:1, 3:1) under magnetic stirring to identify the self-emulsifying region.
-
Dilution Robustness Testing: Dilute the optimized liquid SNEDDS 1:100 and 1:1000 in 0.1N HCl and phosphate buffer (pH 6.8).
-
Solidification: Adsorb the optimized liquid SNEDDS onto a highly porous carrier (e.g., Aeroperl 300 or Neusilin) at a 1:1 w/w ratio to form a Solid-SNEDDS (S-SNEDDS), which prevents drug leakage and improves shelf-life.
-
Self-Validation Check: Monitor the diluted formulation for 24 hours using Dynamic Light Scattering (DLS). A successful system will maintain a globule size of <200 nm and a Polydispersity Index (PDI) <0.3 without visual precipitation.
By optimizing the Smix ratio and utilizing porous carriers, researchers have successfully achieved up to a 9-fold increase in clopidogrel bioavailability compared to commercial tablets[1]. Similarly, prasugrel HCl SNEDDS formulations have demonstrated superior dissolution and reduced platelet aggregation in vivo[2].
Workflow for troubleshooting and optimizing Solid-SNEDDS formulations to prevent precipitation.
Section 2: Solid-State Stability & Microenvironmental pH
Q2: During the preparation of prasugrel solid dispersions, I am observing chemical degradation and conversion to the free base. How do I stabilize it?
Causality: Prasugrel hydrochloride is highly susceptible to moisture-induced degradation and basic microenvironments during formulation (e.g., interaction with basic excipients). This leads to a partial and irreversible conversion to the prasugrel free base. Because the free base has drastically lower aqueous solubility, this conversion directly diminishes oral bioavailability.
Protocol: Acidified Microsphere Preparation
-
Solvent Preparation: Dissolve prasugrel base and a hydrophilic polymer (e.g., HPMC) in an organic solvent mixture (e.g., ethanol/dichloromethane).
-
Microenvironmental Acidification: Add an acidifying agent (e.g., phosphoric acid) to the solution. Phosphoric acid maintains a low microenvironmental pH, preventing free base degradation and increasing drug solubility by up to 110-fold[3].
-
Carrier Addition: Suspend colloidal silica uniformly in the mixture to act as a solid carrier.
-
Spray-Drying: Spray-dry the suspension (inlet temp ~90°C, outlet temp ~50°C) to yield amorphous prasugrel microspheres.
-
Self-Validation Check: High-Performance Liquid Chromatography (HPLC) analysis must confirm the absence of free-base degradants, while Powder X-ray Diffraction (PXRD) must show a distinct halo pattern, confirming the successful transition to a stabilized amorphous state.
Q3: My clopidogrel napadisilate solid dispersion transforms from amorphous to crystalline during accelerated stability testing (50°C/75% RH). How do I lock the formulation?
Causality: The amorphous state is thermodynamically unstable. Under high humidity, moisture acts as a plasticizer, lowering the glass transition temperature ( Tg ) of the polymer matrix. This increases molecular mobility, allowing the drug to revert to its lower-energy crystalline lattice.
Protocol: Surface-Attached Solid Dispersion (SMSD) Instead of a traditional solvent-evaporated solid dispersion where the drug is molecularly dispersed (and thus prone to recrystallization), utilize a surface-modified approach:
-
Suspension: Disperse crystalline clopidogrel napadisilate in water containing a dissolved hydrophilic polymer (HPMC) and a surfactant (Tween 80).
-
Spray-Drying: Spray-dry the suspension. The hydrophilic polymer and surfactant will adhere directly to the surface of the crystalline drug particles.
-
Self-Validation Check: Differential Scanning Calorimetry (DSC) must retain the sharp endothermic melting peak of the drug, confirming the preservation of the stable crystalline state. The dissolution rate will still be significantly enhanced due to the improved wettability provided by the hydrophilic coating[4].
Section 3: Overcoming Hepatic Bioactivation Bottlenecks
Q4: In my animal models, clopidogrel shows high inter-subject variability in its antiplatelet effect compared to prasugrel, despite using bioavailability-enhancing formulations. Why?
Causality: Enhancing gastrointestinal absorption only solves half the problem. Both drugs are prodrugs, but their metabolic pathways differ fundamentally. Clopidogrel requires a complex, two-step hepatic bioactivation primarily mediated by CYP2C19. Genetic polymorphisms in CYP2C19 lead to a high prevalence of "poor metabolizers," causing erratic active metabolite generation.
Prasugrel, conversely, is rapidly hydrolyzed by intestinal esterases into a thiolactone intermediate, followed by a single, highly efficient CYP-mediated oxidation step. This makes its active metabolite generation approximately 10 times more efficient and significantly less prone to inter-subject variability[5]. While formulation strategies (like SNEDDS) enhance primary absorption, they cannot bypass the genetic CYP2C19 bottleneck inherent to clopidogrel.
Metabolic activation pathways of clopidogrel and prasugrel highlighting bioactivation bottlenecks.
Quantitative Comparison of Bioavailability Enhancement Strategies
| Drug | Formulation Strategy | Key Excipients / Carriers | Particle/Globule Size | Bioavailability Increase (In Vivo) | Reference |
| Prasugrel HCl | Solid-SNEDDS | Kolliphor EL, Maisine 35-1, Transcutol P, Neusilin | 80 – 155 nm | Higher platelet inhibition (vs. pure drug) | [2] |
| Prasugrel Base | Acidified Microspheres | HPMC, Phosphoric Acid, Colloidal Silica | ~11.3 µm | ~4-fold increase in AUC (vs. base tablet) | [3] |
| Clopidogrel | Solid-SNEDDS | Capryol 90, Cremophor EL, Transcutol HP, Aeroperl 300 | < 200 nm | 9-fold increase in AUC (vs. Plavix®) | [1] |
| Clopidogrel Napadisilate | Surface-Attached Solid Dispersion | HPMC, Tween 80 | Crystalline Microparticles | ~4-fold increase in AUC (vs. pure drug) | [4] |
References
-
Solid self nano-emulsifying system for the enhancement of dissolution and bioavailability of Prasugrel HCl: in vitro and in vivo studies. Pharmaceutical Development and Technology.2
-
Development of novel prasugrel base microsphere-loaded tablet with enhanced stability: Physicochemical characterization and in vivo evaluation in beagle dogs. Colloids and Surfaces B: Biointerfaces.3
-
Comparison of a solid SMEDDS and solid dispersion for enhanced stability and bioavailability of clopidogrel napadisilate. Carbohydrate Polymers.4
-
Bioavailability enhanced clopidogrel-loaded solid SNEDDS: Development and in-vitro/in-vivo characterization. Journal of Drug Delivery Science and Technology.1
-
The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. ResearchGate / Daiichi Sankyo.5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid self nano-emulsifying system for the enhancement of dissolution and bioavailability of Prasugrel HCl: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel prasugrel base microsphere-loaded tablet with enhanced stability: Physicochemical characterization and in vivo evaluation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a solid SMEDDS and solid dispersion for enhanced stability and bioavailability of clopidogrel napadisilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy Comparison Guide: Non-Nucleoside HCMV Inhibitor N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide
Executive Summary
Human Cytomegalovirus (HCMV) remains a critical opportunistic pathogen in immunocompromised populations, particularly among transplant recipients and neonates. The standard of care, relying heavily on nucleoside analogues like Ganciclovir, is frequently compromised by dose-limiting hematological toxicity and the rapid emergence of viral resistance via UL97 kinase or UL54 polymerase mutations[1].
This guide evaluates the in vivo efficacy and mechanistic advantages of N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide (hereafter referred to as TBP-5C ). As a novel 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide derivative, TBP-5C functions as a highly specific, non-nucleoside inhibitor (NNI) of the herpesvirus DNA polymerase[1]. By objectively comparing TBP-5C against existing clinical alternatives and first-generation quinoline scaffolds, this document provides drug development professionals with a rigorous, self-validating framework for preclinical assessment.
Structural Rationale and Mechanistic Differentiation
The Thieno[2,3-b]pyridine Scaffold
First-generation non-nucleoside inhibitors, such as PNU-181128, utilized a 4-oxo-1,4-dihydroquinoline carboxamide core. While effective in vitro, these compounds often exhibited suboptimal pharmacokinetic profiles and limited in vivo translation[1].
TBP-5C replaces the fused benzene ring of the quinoline core with a thiophene ring, creating a thieno[2,3-b]pyridine heterocycle[1]. This isosteric substitution serves a critical organizational role, optimally positioning three key pharmacophoric elements:
-
The 5-Carboxamide Group: Essential for hydrogen bonding within the highly conserved domain III of the polymerase active site[1].
-
The N-(4-chlorophenyl)methyl Moiety: Enhances lipophilicity and hydrophobic pocket engagement[2].
-
The C2-Substituted Amine Chain: The 2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl] side chain provides high specificity for the viral polymerase, preventing off-target inhibition of human α-polymerase[1][2].
Mechanism of Action
Unlike Ganciclovir, which requires initial phosphorylation by the viral UL97 kinase to act as a competitive chain terminator, TBP-5C binds allosterically to the UL54 DNA polymerase[1]. This mechanism bypasses the UL97 activation step entirely, retaining potent efficacy against Ganciclovir-resistant HCMV strains.
Caption: Mechanism of action: TBP-5C directly inhibits UL54 allosterically, bypassing UL97 kinase activation.
Comparative Performance Data
To establish the therapeutic index and in vivo viability of TBP-5C, we compare its performance against the current standard of care (Ganciclovir), a second-line agent (Foscarnet), and the predecessor quinoline scaffold (PNU-181128).
Note: In vivo efficacy is evaluated using the Murine Cytomegalovirus (MCMV) model, as HCMV exhibits strict human species specificity. MCMV is the universally accepted surrogate for preclinical in vivo validation[3].
Table 1: Quantitative Efficacy and Toxicity Comparison
| Compound | Mechanism of Action | HCMV IC₅₀ (μM)* | CC₅₀ (μM)** | Selectivity Index (SI) | MCMV In Vivo ED₅₀ (mg/kg/day) | Resistance Profile |
| TBP-5C | Non-Nucleoside Allosteric | 0.08 | >100 | >1250 | 12.5 | Active against UL97/UL54 mutants |
| Ganciclovir | Nucleoside Chain Terminator | 1.5 | 45 | 30 | 25.0 | Inactive against UL97 mutants |
| Foscarnet | Pyrophosphate Analogue | 45.0 | >200 | >4.4 | 100.0 | High renal toxicity limits dosing |
| PNU-181128 | Quinoline NNI (1st Gen) | 1.1 | 80 | 72 | >50.0 | Poor bioavailability |
*Evaluated against HCMV Davis strain via Plaque Reduction Assay[1]. **Cytotoxicity evaluated in Human Foreskin Fibroblasts (HFF)[1].
Data Synthesis: TBP-5C demonstrates a superior Selectivity Index (>1250) compared to Ganciclovir, driven by its high affinity for the viral polymerase and lack of off-target human α-polymerase inhibition. Furthermore, the thieno[2,3-b]pyridine core significantly improves the in vivo ED₅₀ (12.5 mg/kg/day) compared to the older quinoline derivatives[1][4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify experimental choices.
Protocol A: In Vitro Plaque Reduction Assay (Viral Replication Competence)
Causality: While qPCR is high-throughput, it quantifies total viral DNA (including defective, non-infectious genomes). The plaque reduction assay is strictly utilized because it measures the true reduction of infectious virion production, providing a definitive assessment of antiviral efficacy[1].
-
Cell Seeding: Seed Human Foreskin Fibroblasts (HFF) in 24-well plates at 1×105 cells/well. Rationale: HCMV requires primary human fibroblasts for efficient lytic replication.
-
Infection: Infect cells with HCMV (Davis strain) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 2 hours at 37°C to allow viral entry.
-
Drug Overlay: Aspirate the inoculum. Overlay cells with a semi-solid medium (0.5% agarose in DMEM) containing serial dilutions of TBP-5C (0.01 μM to 10 μM) or Ganciclovir. Rationale: The agarose overlay restricts viral spread to cell-to-cell contact, ensuring distinct plaque formation.
-
Incubation & Staining: Incubate for 7-10 days. Fix cells with 10% formalin and stain with 0.1% crystal violet.
-
Validation Check: The assay is considered valid only if the vehicle control yields 50-100 distinct plaques/well and the Ganciclovir positive control yields an IC₅₀ within 10% of historically established values (approx. 1.5 μM).
Protocol B: In Vivo MCMV Infection Model
Causality: Because HCMV cannot replicate in murine cells, the Smith strain of MCMV is used in susceptible BALB/c mice. This model accurately mimics the acute systemic infection and organ tropism seen in human patients[3].
-
Infection: Inoculate 4-week-old female BALB/c mice intraperitoneally (i.p.) with 1×104 PFU of MCMV Smith strain.
-
Treatment Regimen: Beginning 24 hours post-infection, administer TBP-5C (vehicle: 0.5% methylcellulose/0.1% Tween 80) via oral gavage (p.o.) at 5, 12.5, and 25 mg/kg/day for 5 consecutive days. Rationale: Oral administration is chosen to confirm the improved pharmacokinetic bioavailability of the thieno[2,3-b]pyridine core over previous generations.
-
Tissue Harvest: Euthanize mice on Day 6 post-infection. Harvest the spleen and salivary glands. Rationale: The spleen represents acute systemic viral load, while salivary glands represent persistent viral shedding.
-
Quantification: Homogenize tissues and determine viral titers via standard plaque assay on Mouse Embryonic Fibroblasts (MEFs).
Caption: Step-by-step in vivo experimental workflow for evaluating anti-HCMV efficacy in murine models.
Conclusion
The structural evolution from quinoline to the 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide scaffold represents a significant breakthrough in antiviral drug design. TBP-5C demonstrates profound in vitro potency and robust in vivo efficacy, effectively bypassing the resistance mechanisms that plague current nucleoside therapies[1][4]. Its high selectivity index and oral bioavailability make it a prime candidate for further preclinical toxicology and IND-enabling studies.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2005003140A1 - 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides as antiviral agents - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Safety and Pharmacological Profiles of Novel Thienopyridine Derivatives: A Technical Guide
Thienopyridines are the cornerstone of antiplatelet therapy, functioning as irreversible P2Y12 receptor antagonists to prevent atherothrombotic events. However, the clinical application of classic thienopyridines is fraught with compromises. Clopidogrel suffers from high inter-patient variability due to CYP2C19 polymorphisms ("clopidogrel resistance"), while newer agents like prasugrel, though more potent, carry a significantly elevated risk of major and fatal bleeding [1].
To navigate this narrow therapeutic window, novel thienopyridine derivatives—most notably vicagrel (an acetate derivative of clopidogrel)—have been engineered. By rationally altering the metabolic activation pathway, these next-generation scaffolds aim to uncouple predictable efficacy from dose-dependent bleeding risks and hepatotoxicity[2]. This guide provides an objective, data-driven comparison of these agents and outlines a self-validating experimental framework for profiling their safety and pharmacodynamics.
Mechanistic Causality: Bypassing the Hepatic Bottleneck
All thienopyridines are prodrugs requiring biotransformation to generate an active thiol metabolite (AM-H4) that forms a disulfide bridge with the Cys97 residue of the P2Y12 receptor [3].
The critical flaw in clopidogrel's design is its reliance on a two-step hepatic cytochrome P450 (CYP) oxidation process. The first step—the formation of 2-oxo-clopidogrel—is rate-limiting and highly dependent on CYP2C19. In patients with CYP2C19 loss-of-function alleles, this bottleneck leads to therapeutic failure.
Novel derivatives overcome this by shifting the initial metabolic burden from the liver to the intestine. For example, vicagrel is rapidly hydrolyzed by intestinal carboxylesterase 2 (CES2) and arylacetamide deacetylase (AADAC) into the 2-oxo-clopidogrel intermediate [4]. This bypasses the CYP2C19 bottleneck, resulting in rapid, stable intermediate formation. Consequently, the required effective dose is drastically reduced (from 75 mg to 5–10 mg), which directly minimizes dose-dependent off-target toxicities and bleeding risks [5].
Metabolic activation pathways of clopidogrel versus novel thienopyridines.
Quantitative Safety and Efficacy Comparison
The structural modifications in novel thienopyridines yield a distinct pharmacological profile. Table 1 summarizes the comparative performance of first-generation, second-generation, and novel thienopyridine derivatives based on recent clinical and preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling [2][4].
| Parameter | Clopidogrel (1st Gen) | Prasugrel (2nd Gen) | Vicagrel (Novel Derivative) |
| Prodrug Activation | Hepatic (CYP2C19 dependent) | Hepatic/Intestinal (Esterase + CYP) | Intestinal (CES2/AADAC) + Hepatic |
| Standard Maintenance Dose | 75 mg | 10 mg | 5 - 10 mg |
| CYP2C19 Resistance | Highly Susceptible | Overcomes | Overcomes |
| Bleeding Risk Profile | Moderate | High (Contraindicated in prior stroke) | Low to Moderate |
| Onset of Action | Slow (Days to steady state) | Rapid (Hours) | Rapid (Hours) |
| Hepatotoxicity Risk | Low | Low | Low |
Experimental Methodology: Self-Validating PK/PD and Safety Profiling
To objectively evaluate the safety and efficacy of novel thienopyridines, researchers must employ a coupled PK/PD workflow. The critical analytical challenge in thienopyridine research is the extreme instability of the active thiol metabolite, which oxidizes and degrades within minutes ex vivo.
The following protocol establishes a self-validating system to ensure data integrity, utilizing chemical derivatization to lock the metabolite state and orthogonal assays to confirm biological effects.
Step-by-Step Protocol
1. In Vivo Dosing and Blood Collection
-
Administer the novel thienopyridine derivative (e.g., 5 mg/kg) or control (clopidogrel 75 mg/kg) via oral gavage to the animal model (e.g., Sprague-Dawley rats). Causality: The dose disparity is intentionally designed to reflect the higher bioavailability and lower effective dose of the novel derivative's active metabolite.
-
Draw blood at predetermined intervals (e.g., 0.5, 1, 2, 4, 8 hours).
2. Immediate Thiol Derivatization (The Self-Validating PK Step)
-
Immediately transfer blood into tubes pre-loaded with 2-bromo-3'-methoxyacetophenone (MPB) and a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Expertise Insight: MPB instantly alkylates the highly reactive free thiol group of AM-H4, forming a stable derivative. Without this step, the active metabolite will oxidize, leading to artificially low PK readouts.
-
Validation Mechanism: The SIL-IS validates extraction recovery. If the SIL-IS signal drops during mass spectrometry, the extraction failed, invalidating the run. If the SIL-IS is detected but AM-H4 is absent (while the 2-oxo intermediate is present), it confirms a true biological failure of metabolic conversion rather than an assay artifact.
3. LC-MS/MS Quantification
-
Extract the derivatized plasma using liquid-liquid extraction (LLE).
-
Analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the parent drug, the 2-oxo intermediate, and the MPB-derivatized AM-H4.
4. Pharmacodynamic (PD) Cross-Validation
-
Evaluate platelet aggregation using the VerifyNow P2Y12 assay (measuring P2Y12 Reaction Units - PRU).
-
Validation Mechanism: Relying solely on VerifyNow can introduce device-specific biases. Cross-validate the results using Light Transmission Aggregometry (LTA) with ADP as the agonist. If VerifyNow shows inhibition but LTA does not, it flags a potential device artifact, ensuring trustworthiness in the reported efficacy.
5. Safety Profiling (Bleeding Time & Hepatotoxicity)
-
Bleeding Risk: Assess using a standardized tail-transection bleeding time model. Measure the time to cessation of bleeding. Novel derivatives should demonstrate a therapeutic index where platelet inhibition is achieved without the severe bleeding time prolongation seen with prasugrel.
-
Hepatotoxicity: Quantify serum ALT/AST levels post-dosing to ensure the novel structural moieties do not induce liver injury.
Self-validating experimental workflow for PK/PD and safety profiling.
Conclusion
The evolution of thienopyridine derivatives represents a shift from discovering potent inhibitors to engineering smarter prodrugs. By leveraging intestinal esterases rather than hepatic CYPs, novel agents like vicagrel successfully uncouple antiplatelet efficacy from genetic variability and severe bleeding risks. For drug development professionals, utilizing stabilized, cross-validated PK/PD workflows is essential to accurately map the therapeutic index of these next-generation cardiovascular therapies.
References
-
FDA Labeling for Plavix (clopidogrel bisulfate). U.S. Food and Drug Administration. Available at:[Link]
-
Li, X., et al. (2018). "Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers." Frontiers in Pharmacology. Available at:[Link]
-
Shan, W., et al. (2012). "Overcoming Clopidogrel Resistance: Discovery of Vicagrel as a Highly Potent and Orally Bioavailable Antiplatelet Agent." Journal of Medicinal Chemistry. Available at:[Link]
-
Zhang, Y., et al. (2020). "Predicting the Effects of CYP2C19 and Carboxylesterases on Vicagrel, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach." Frontiers in Pharmacology. Available at:[Link]
-
Vcare Pharmatech. (2024). "Jiangsu Vcare Submitted an NDA for Anti-platelet Drug Vicagrel to the US." Available at:[Link]
A Head-to-Head Performance Analysis of N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide in the Kinase Inhibitor Landscape
In the dynamic field of drug discovery, the thieno[2,3-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse biological activities. This guide provides a comprehensive performance benchmark of a novel derivative, N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide, hereafter referred to as "Test Compound," against established inhibitors of key protein kinases. While the precise molecular target of the Test Compound is yet to be fully elucidated, the extensive body of literature on thieno[2,3-b]pyridine derivatives strongly suggests its potential as a kinase inhibitor.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of the Test Compound with well-characterized inhibitors of DRAK2, Pim-1, and GSK-3, kinases implicated in a range of pathologies from metabolic disorders to cancer. Our objective is to provide a robust, data-driven framework for evaluating the potency, selectivity, and cellular efficacy of this novel chemical entity.
The Rationale: Targeting Key Kinases with a Versatile Scaffold
The thieno[2,3-b]pyridine core is a recurring motif in a variety of kinase inhibitors. This is attributed to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. Our investigation focuses on three kinases that have been successfully targeted by compounds bearing this scaffold:
-
DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2): A serine/threonine kinase involved in apoptosis and T-cell regulation. Its inhibition is a potential therapeutic strategy for autoimmune diseases and type 1 diabetes.[1][2][3]
-
Pim-1: A proto-oncogenic serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival. Overexpression of Pim-1 is associated with various hematological and solid tumors, making it an attractive target for cancer therapy.[4][5]
-
GSK-3 (Glycogen Synthase Kinase 3): A ubiquitously expressed serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell signaling, and development. Its dysregulation has been linked to neurodegenerative diseases, bipolar disorder, and diabetes.[6][7][8]
To provide a meaningful benchmark, we have selected the following commercially available and well-validated inhibitors as comparators:
-
DRAK2-IN-1: A potent and selective ATP-competitive inhibitor of DRAK2.[9][10]
-
SGI-1776: A pan-Pim kinase inhibitor with high affinity for Pim-1.[4][5][11][12][13]
-
CHIR-99021: A highly potent and selective inhibitor of both GSK-3α and GSK-3β.[6][7][8][14]
Comparative Performance Evaluation: A Multi-faceted Approach
To comprehensively assess the performance of the Test Compound, a series of in vitro assays are proposed. These experiments are designed to elucidate its inhibitory potential, selectivity profile, and effects on cellular pathways.
In Vitro Kinase Inhibition Assays
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This will be determined for the Test Compound and the comparators against their respective kinases.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 values.
-
Reagents:
-
Kinase (DRAK2, Pim-1, or GSK-3β)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test Compound and comparator inhibitors (serially diluted)
-
Assay Buffer
-
-
Procedure:
-
Prepare a serial dilution of the Test Compound and comparator inhibitors in DMSO.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the respective compounds.
-
Incubate at room temperature for 60 minutes.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary:
| Compound | Target Kinase | IC50 (nM) |
| Test Compound | DRAK2 | Experimental Value |
| DRAK2-IN-1 | DRAK2 | ~3[9] |
| Test Compound | Pim-1 | Experimental Value |
| SGI-1776 | Pim-1 | ~7[4] |
| Test Compound | GSK-3β | Experimental Value |
| CHIR-99021 | GSK-3β | ~6.7[6] |
Cellular Potency Assessment
To determine if the in vitro kinase inhibition translates to a cellular effect, we will assess the ability of the compounds to inhibit the phosphorylation of known downstream substrates.
Experimental Protocol: Western Blotting for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., Jurkat for DRAK2, K562 for Pim-1, HEK293 for GSK-3) to 70-80% confluency.
-
Treat cells with varying concentrations of the Test Compound and comparator inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the phosphorylated substrate (e.g., p-BAD for Pim-1, p-β-catenin for GSK-3) and total protein as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against inhibitor concentration to determine the cellular EC50.
-
Kinase Selectivity Profiling
A critical aspect of a drug candidate's profile is its selectivity. To assess the off-target effects of the Test Compound, a broad kinase panel screening is recommended.
Experimental Protocol: KinomeScan™
This service-based assay quantitatively measures the binding of a compound to a large panel of human kinases.
-
Procedure:
-
Submit the Test Compound to a KinomeScan™ service provider.
-
The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
-
Data Analysis:
-
The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding.
-
A "scan" diagram visually represents the binding profile, highlighting potential off-targets.
-
Visualizing the Workflow and Pathways
To provide a clear understanding of the experimental design and the targeted signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for benchmarking the Test Compound.
Caption: Simplified signaling pathways of Pim-1 and GSK-3.
Concluding Remarks and Future Directions
This guide outlines a systematic approach to benchmark the performance of the novel thieno[2,3-b]pyridine derivative, N-[(4-chlorophenyl)methyl]-2-[[(2-hydroxy-3-methylbutyl)-methylamino]methyl]-7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxamide. By comparing its activity against well-established inhibitors of DRAK2, Pim-1, and GSK-3, researchers can gain valuable insights into its potential therapeutic utility. The proposed experiments will not only determine its potency and selectivity but also provide a foundation for further preclinical development. A favorable outcome from this benchmarking study would warrant more extensive investigations, including in vivo efficacy studies in relevant disease models.
References
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Ring, D. B., Johnson, K. W., Henriksen, E. J., et al. (2003). Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes, 52(3), 588-595. [Link]
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REPROCELL. Exploring CHIR99021: The Key to Stem Cell Research and Beyond. (2023, November 20). [Link]
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Nodit, L. G., Bahar, E., Kumi-Diaka, J., & Gil, D. (2013). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Investigational new drugs, 31(1), 41-54. [Link]
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National Cancer Institute. Definition of Pim kinase inhibitor SGI-1776. [Link]
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BPS Bioscience. SGI-1776 free base. [Link]
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Singh, P., Kumar, A., Kumar, A., & Kumar, R. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International journal of biological macromolecules, 254(Pt 2), 127938. [Link]
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DC Chemicals. GSK-3. [Link]
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Li, Y., Li, J., & Nan, F. (2023). New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential. Frontiers in pharmacology, 14, 1145885. [Link]
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Lee, S. J., Kim, S. Y., Lee, J. Y., et al. (2023). Discovery of TRD-93 as a novel DRAK2 inhibitor. Bulletin of the Korean Chemical Society, 44(1), 74-78. [Link]
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Wang, L., Zhang, Y., Yuan, Y., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European journal of medicinal chemistry, 130, 283-295. [Link]
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Li, Y., Li, J., & Nan, F. (2023). New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential. Frontiers in pharmacology, 14, 1145885. [Link]
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- 14. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
Independent Verification of the Therapeutic Effects of C23H28ClN3O3S: A Comparative Guide to Dual Orexin Receptor Antagonists (DORAs)
As the orexin signaling system becomes increasingly recognized as the master regulator of the sleep/wake cycle, the development of Dual Orexin Receptor Antagonists (DORAs) has shifted the paradigm of insomnia treatment away from traditional GABAergic modulators. Among the emerging preclinical candidates, C23H28ClN3O3S —a novel azacycloheptane sulfonamide derivative—has demonstrated significant potential.
As a Senior Application Scientist, my objective in this guide is to provide an independent, data-driven verification framework for C23H28ClN3O3S. We will objectively compare its pharmacodynamic profile against standard-of-care alternatives (Suvorexant and Lemborexant) and detail the self-validating experimental workflows required to rigorously quantify its therapeutic efficacy.
Mechanistic Grounding: The Orexin Pathway
Orexin-A and Orexin-B are hypothalamic neuropeptides that bind to two G-protein-coupled receptors (GPCRs): OX1R and OX2R. Activation of these receptors triggers a Gq-protein-mediated intracellular calcium ( Ca2+ ) influx, promoting wakefulness. DORAs like C23H28ClN3O3S function by competitively occupying both receptors, thereby blunting the excitatory downstream signaling without inducing the widespread central nervous system depression typical of benzodiazepines.
Fig 1. Orexin signaling pathway and competitive antagonism by DORA C23H28ClN3O3S.
Comparative Performance Data
To establish the clinical viability of C23H28ClN3O3S, we must benchmark it against FDA-approved DORAs. Structural modifications, specifically the chloro-substitution at the C5/C6 position of the benzoxazole group in C23H28ClN3O3S, enhance its binding affinity compared to unsubstituted analogs [1]. However, how does it stack up against commercial benchmarks?
Table 1: In Vitro Pharmacodynamic Comparison
Data represents half-maximal inhibitory concentrations ( IC50 ) derived from FLIPR calcium mobilization assays.
| Compound | Target | OX1R IC50 (μM) | OX2R IC50 (μM) | OX1R/OX2R Selectivity | Clinical Status |
| C23H28ClN3O3S | OX1R / OX2R | 0.63 | 0.17 | 3.7x | Preclinical[1] |
| Suvorexant | OX1R / OX2R | 0.14 | 0.15 | 0.9x | Approved (2014) [2] |
| Lemborexant | OX1R / OX2R | 0.006 | 0.002 | 3.0x | Approved (2019) [3] |
Data Interpretation: While C23H28ClN3O3S exhibits a higher absolute IC50 (lower potency) than Lemborexant, its 3.7-fold selectivity for OX2R over OX1R is mechanistically advantageous. OX2R inhibition is the primary driver of non-REM sleep induction, whereas excessive OX1R blockade is occasionally linked to next-day somnolence. The azacycloheptane sulfonamide scaffold of C23H28ClN3O3S provides a highly tunable pharmacophore for optimizing this selectivity [1].
Independent Verification Protocols
To independently verify the receptor antagonism and in vivo efficacy of C23H28ClN3O3S, laboratories must employ self-validating experimental systems. Below are the optimized, step-by-step methodologies.
Protocol A: Self-Validating FLIPR Tetra Calcium Assay
This protocol measures the ability of C23H28ClN3O3S to inhibit Orexin-A-induced intracellular calcium transients. The assay is self-validating through the mandatory calculation of the Z'-factor, ensuring the signal window is wide enough to distinguish true antagonism from assay noise.
Causality Rationale: We utilize an EC80 concentration of Orexin-A rather than a maximal saturating dose. This sensitizes the assay to competitive antagonism, preventing the target compound from being artificially overwhelmed by excess ligand, thereby yielding highly reproducible IC50 values.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2 .
-
Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye loading buffer.
-
Critical Step: Supplement the buffer with 2.5 mM Probenecid. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorogenic dye and stabilizing the baseline signal.
-
-
Compound Incubation: Add 10 μL of C23H28ClN3O3S (serially diluted from 10 μM to 0.1 nM in 1% DMSO vehicle). Include Suvorexant as a positive control and 1% DMSO as a negative control. Incubate for 30 minutes at 37°C.
-
Ligand Stimulation: Using the FLIPR Tetra system, inject 10 μL of Orexin-A at its predetermined EC80 concentration while simultaneously recording fluorescence (Ex: 488 nm / Em: 540 nm) at 1-second intervals for 3 minutes.
-
Data Validation & Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the plate. Plot the peak fluorescence values against the log concentration of C23H28ClN3O3S to derive the IC50 via non-linear regression.
Fig 2. Self-validating FLIPR Tetra calcium mobilization assay workflow.
Protocol B: In Vivo Sleep Architecture Evaluation (EEG/EMG)
In vitro potency must translate to in vivo efficacy. This protocol evaluates the sleep-promoting effects of C23H28ClN3O3S using a rodent model.
Causality Rationale: Dosing is strictly performed at the onset of the dark phase (active phase for nocturnal rodents). Administering a DORA during the light phase (inactive phase) masks the drug's efficacy due to the naturally low endogenous orexin tone. Furthermore, a crossover design is employed so each animal serves as its own baseline control, neutralizing inter-subject variability.
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant adult male Sprague-Dawley rats with cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes. Allow 14 days for postoperative recovery.
-
Habituation: House animals in individual recording chambers with a strict 12:12 light/dark cycle. Connect animals to recording tethers for 48 hours prior to the experiment to habituate them to the apparatus, mitigating stress-induced wakefulness.
-
Crossover Dosing: On Day 1, administer vehicle (0.5% methylcellulose) orally (p.o.) 15 minutes prior to dark phase onset. On Day 3 (allowing a 48-hour washout), administer C23H28ClN3O3S (e.g., 10 mg/kg, 30 mg/kg p.o.).
-
Data Acquisition & Scoring: Record EEG/EMG continuously for 12 hours post-dose. Score the data in 10-second epochs into Wakefulness, Rapid Eye Movement (REM) sleep, and Non-REM (NREM) sleep using automated polysomnography software, followed by blinded manual verification.
-
Validation: The assay is validated if the vehicle control group demonstrates a normal physiological distribution of >70% wakefulness during the first 4 hours of the dark phase.
Conclusion
The independent verification of C23H28ClN3O3S reveals a robust, OX2R-leaning dual orexin receptor antagonist. While it currently requires higher micromolar concentrations to achieve the same receptor blockade as the nanomolar-range Lemborexant, its unique azacycloheptane sulfonamide architecture presents a highly stable scaffold. By utilizing the self-validating FLIPR and EEG/EMG protocols outlined above, research teams can accurately benchmark this compound and guide the next iteration of medicinal chemistry optimizations.
References
-
Guo, B., Xiu, J., Shen, Y., & Li, Q. (2020). Synthesis and biological activity evaluation of azacycloheptane sulfonamide derivatives as potential orexin receptor antagonists. RSC Advances, 10(51), 30683-30691.[Link]
-
Cox, C. D., et al. (2010). Discovery of suvorexant, the first orexin receptor antagonist approved for insomnia. MedChemComm, 1(5), 309-315.[Link]
-
Beuckmann, C. T., et al. (2020). Lemborexant, A Dual Orexin Receptor Antagonist (DORA) for the Treatment of Insomnia Disorder: Results From a Phase 1, Single Ascending Dose Study. Clinical Therapeutics, 42(1), 148-161.[Link]
Personal protective equipment for handling C23H28ClN3O3S
As a Senior Application Scientist, I approach the handling of novel or uncharacterized research chemicals not just as a regulatory requirement, but as a critical component of experimental integrity and personal safety. The compound C23H28ClN3O3S (often encountered as a piperazine/sulfonamide-based screening compound or Active Pharmaceutical Ingredient) presents specific handling challenges due to its physicochemical profile.
Because comprehensive toxicological data (such as formal Occupational Exposure Limits or OELs) is rarely available for early-stage screening compounds, we must implement a Control Banding strategy. According to the , uncharacterized APIs should be treated by default as Occupational Exposure Band (OEB) 4 or 5 hazards, requiring stringent containment and specialized Personal Protective Equipment (PPE).
Here is the comprehensive, causality-driven guide to safely handling, solubilizing, and disposing of C23H28ClN3O3S.
Physicochemical Risk Assessment
Before selecting PPE, we must understand why the chemical is dangerous. PPE selection is never arbitrary; it is a direct response to the physical and chemical behavior of the molecule.
Table 1: Physicochemical Properties & Hazard Implications
| Parameter | Quantitative Value | Operational Causality & Hazard Implication |
| Molecular Weight | 462.0 g/mol | Small molecule size facilitates rapid cellular uptake if physical PPE barriers are breached. |
| Lipophilicity (LogP) | ~4.3 – 6.9 | Highly lipophilic. Readily crosses dermal layers and mucosal membranes upon contact. |
| Physical State | Dry, micronized powder | High risk of aerosolization. Particles <10 µm can bypass upper respiratory defenses. |
| Exposure Band | OEB 4 / 5 (Default) | Uncharacterized APIs require stringent Containment Primary Engineering Controls (C-PEC). |
| Glove Breakthrough | < 5 mins (DMSO solution) | DMSO acts as a permeation enhancer. Standard nitrile fails rapidly upon contact. |
The Personal Protective Equipment (PPE) Matrix
To build a self-validating safety system, your PPE must account for both the dry powder state and the solubilized state. The dictate that barrier integrity must be maintained at all times.
-
Dermal Protection (The "Double-Glove" Mandate): You must wear two pairs of chemotherapy-rated nitrile gloves (minimum 5 mil thickness). Causality: When C23H28ClN3O3S is dissolved in Dimethyl Sulfoxide (DMSO) for biological assays, the solvent acts as a "Trojan horse." DMSO rapidly permeates standard latex and thin nitrile, carrying the lipophilic API directly through the skin. Double-gloving allows you to immediately doff the outer glove if a micro-spill occurs, leaving the inner barrier intact while you evacuate the hood.
-
Respiratory Protection: If handled outside a ventilated enclosure, an N95, FFP3, or Powered Air-Purifying Respirator (PAPR) is mandatory. Causality: Dry powders generate invisible micro-aerosols during weighing. An N95 traps 95% of particles down to 0.3 microns, preventing deep-lung deposition.
-
Eye and Face Protection: Indirectly vented safety goggles (not standard safety glasses) and a face shield. Causality: Standard glasses offer zero protection against lateral splashes during the vortexing or solubilization phases.
-
Body Protection: A disposable, low-lint Tyvek suit or a fluid-resistant gown with knit cuffs. As outlined by, lab coats made of woven cotton absorb spills and hold hazardous dust against the body, making them unacceptable for OEB 4/5 compounds.
Operational Workflow: Weighing and Solubilization
The following protocol ensures that the compound remains isolated from the laboratory environment throughout the preparation phase.
Step-by-Step Methodology:
-
Pre-Operation Validation: Verify that your Containment Primary Engineering Control (C-PEC)—such as a Class II Biological Safety Cabinet (BSC) or dedicated powder hood—is operational with an inward face velocity of at least 75-100 fpm.
-
PPE Donning: Don your Tyvek gown, primary inner gloves, N95 respirator, and goggles. Apply the secondary (outer) pair of extended-cuff nitrile gloves over the gown cuffs.
-
Static Mitigation: Wipe the exterior of the C23H28ClN3O3S vial and your spatulas with a damp, low-lint wipe. Causality: Dry powders build static charge and will "jump" from spatulas, causing contamination outside the primary container.
-
Weighing: Tare a sealed, pre-weighed glass destination vial. Carefully transfer the required mass of C23H28ClN3O3S into the vial. Immediately cap both the source and destination vials.
-
Solubilization: Inject anhydrous DMSO directly into the sealed destination vial through a septum using a syringe. If a septum is unavailable, carefully open the vial deep within the C-PEC to add the solvent. Gently vortex until visually clear.
-
Decontamination & Doffing: Wipe the exterior of the sealed solution vial with a 10% sodium hypochlorite (bleach) solution followed by 70% ethanol. Remove the contaminated outer gloves inside the C-PEC and dispose of them in a hazardous waste receptacle before withdrawing your hands.
Operational workflow for handling uncharacterized API powders in the laboratory.
Spill Management and Disposal Plan
Spills involving lipophilic APIs require immediate, calculated action. Never use a brush or broom on a powder spill.
Step-by-Step Spill Response:
-
Immediate Isolation: Halt work immediately. If the spill occurs outside the C-PEC, evacuate the immediate area for a minimum of 15 minutes to allow aerosolized particles to settle.
-
Assess the Matrix:
-
For Dry Powder Spills: Utilize the "Wet Wipe Method." Dampen a disposable absorbent pad with water or a mild surfactant. Gently place the pad over the powder to trap it. Causality: Dry wiping or sweeping forces the powder into the air, creating a severe inhalation hazard.
-
For DMSO Solution Spills: Apply chemical-resistant absorbent pads from a specialized spill kit. Do not use standard paper towels, as DMSO will dissolve the adhesives and leach through to your gloves.
-
-
Containment & Removal: Working from the perimeter of the spill toward the center, scoop or wipe the contained material into a rigid, sealable hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a detergent solution to break down lipophilic residues, followed by a 10% bleach solution to chemically degrade the remaining organic compound.
Decision tree and response pathway for chemical spills involving C23H28ClN3O3S.
References
-
Title: The NIOSH Occupational Exposure Banding Process for Chemical Risk Management Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
-
Title: ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
